8-Ethoxyquinolin-2(1H)-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
8-ethoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C11H11NO2/c1-2-14-9-5-3-4-8-6-7-10(13)12-11(8)9/h3-7H,2H2,1H3,(H,12,13) |
InChI Key |
BSWNAMACIOMADY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1NC(=O)C=C2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 8-Ethoxyquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Proposed Synthesis of 8-Ethoxyquinolin-2(1H)-one
The synthesis of this compound can be approached through various established methods for constructing the 2-quinolone core.[1][2][3] A plausible and efficient method involves the cyclization of a suitably substituted aniline derivative. One of the most common approaches is the Conrad-Limpach synthesis or a variation thereof, which involves the reaction of an aniline with a β-ketoester followed by cyclization. An alternative modern approach could involve a palladium-catalyzed intramolecular C-O bond formation.
A proposed synthetic route starts from the commercially available 2-ethoxyaniline. The key steps would involve the formation of an appropriate acrylamide derivative followed by an acid-catalyzed intramolecular cyclization.
Proposed Reaction Scheme:
Caption: Proposed synthesis of this compound from 2-ethoxyaniline.
Experimental Protocol: A Proposed Synthesis
Step 1: Synthesis of N-(2-ethoxyphenyl)acrylamide (Intermediate Acrylamide)
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-ethoxyaniline (1 equivalent) and pyridine (1.2 equivalents) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add acryloyl chloride (1.1 equivalents) dropwise to the solution via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(2-ethoxyphenyl)acrylamide.
Step 2: Synthesis of this compound
-
Place the N-(2-ethoxyphenyl)acrylamide (1 equivalent) in a round-bottom flask.
-
Add polyphosphoric acid (PPA) (10 equivalents by weight) to the flask.
-
Heat the mixture to 120 °C with stirring for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water with vigorous stirring.
-
The precipitate formed is collected by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Characterization of this compound
The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic techniques. The following tables summarize the expected quantitative data based on the analysis of similar quinolinone and 8-ethoxyquinoline derivatives.[4]
Physical and Spectroscopic Data (Predicted)
| Parameter | Predicted Value |
| Appearance | White to off-white solid |
| Melting Point | 130-140 °C |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| Solubility | Soluble in DMSO, DMF, and hot ethanol. Sparingly soluble in water. |
Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | br s | 1H | N-H |
| ~7.8 | d | 1H | H-4 |
| ~7.2 | t | 1H | H-6 |
| ~7.0 | d | 1H | H-5 |
| ~6.9 | d | 1H | H-7 |
| ~6.5 | d | 1H | H-3 |
| ~4.2 | q | 2H | -OCH₂CH₃ |
| ~1.5 | t | 3H | -OCH₂CH₃ |
Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | C-2 (C=O) |
| ~148 | C-8 (C-O) |
| ~139 | C-8a |
| ~138 | C-4 |
| ~128 | C-6 |
| ~122 | C-4a |
| ~120 | C-5 |
| ~115 | C-3 |
| ~110 | C-7 |
| ~65 | -OCH₂CH₃ |
| ~15 | -OCH₂CH₃ |
Predicted Mass Spectrometry Data
| Technique | Expected m/z |
| HRMS (ESI) | [M+H]⁺ calculated for C₁₁H₁₂NO₂⁺: 190.0863, found: ~190.0865 |
Analytical Workflow for Characterization
The following diagram illustrates the logical workflow for the comprehensive characterization of the synthesized this compound.
Caption: Analytical workflow for the characterization of this compound.
Experimental Protocols for Characterization
-
Melting Point: The melting point should be determined using a standard melting point apparatus. The sample is packed into a capillary tube and heated at a controlled rate. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be performed using an electrospray ionization (ESI) source to determine the exact mass of the molecular ion and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum should be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or as a thin film. Key vibrational frequencies to be observed include the N-H stretch, C=O stretch, and C-O-C stretches.
This guide provides a comprehensive framework for the synthesis and characterization of this compound. Researchers can adapt and optimize the proposed protocols based on their laboratory settings and available resources. The predictive data serves as a valuable reference for confirming the successful synthesis of the target compound.
References
An In-depth Technical Guide to the Synthesis of 8-Ethoxyquinolin-2(1H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 8-ethoxyquinolin-2(1H)-one derivatives, compounds of significant interest in medicinal chemistry. This document details synthetic pathways, experimental protocols, and relevant biological signaling cascades, presenting data in a clear and accessible format for researchers in drug discovery and development.
Introduction
Quinolin-2(1H)-one scaffolds are prevalent in a multitude of biologically active compounds. The introduction of an ethoxy group at the 8-position can significantly modulate the pharmacological properties of these molecules. Notably, derivatives of the closely related 8-hydroxyquinolin-2(1H)-one have been identified as potent β2-adrenoceptor agonists, suggesting potential therapeutic applications in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This guide will focus on the key synthetic strategies to access this compound and its derivatives.
Synthetic Pathways
The synthesis of this compound derivatives can be approached through two primary strategies:
-
Direct Synthesis of the Quinolinone Core: This involves constructing the bicyclic quinolinone ring system with the 8-ethoxy substituent already in place on one of the precursors. Classical named reactions for quinoline synthesis, such as the Conrad-Limpach-Knorr or Doebner-von Miller reactions, can be adapted for this purpose. For instance, the Conrad-Limpach synthesis involves the condensation of an appropriately substituted aniline with a β-ketoester.
-
Post-synthetic Modification of a Pre-formed Quinolinone: A more common and often more facile approach is the O-alkylation of an 8-hydroxyquinolin-2(1H)-one precursor. This method allows for the late-stage introduction of the ethoxy group, which can be advantageous for generating a library of derivatives.
This guide will focus on the second approach due to its versatility and the availability of detailed experimental procedures.
Experimental Protocols
Synthesis of 8-Hydroxyquinolin-2(1H)-one (Precursor)
The precursor, 8-hydroxyquinolin-2(1H)-one, can be synthesized from 8-hydroxyquinoline 1-oxide.
Reaction:
-
Reactants: 8-hydroxyquinoline 1-oxide, Acetic anhydride
-
Conditions: Reflux for 3 hours.
-
Work-up: After cooling, the pH is adjusted to 8 with an aqueous sodium hydroxide solution. The product, 2-oxo-1,2-dihydroquinolin-8-yl acetate, is obtained by filtration. Subsequent hydrolysis of the acetate group yields 8-hydroxyquinolin-2(1H)-one.
Synthesis of 8-Ethoxy-2-methylquinolin-2(1H)-one (A Representative Derivative)
The following protocol for the O-alkylation of 8-hydroxy-2-methylquinoline provides a robust template for the synthesis of this compound derivatives.
Reaction:
-
Reactants: 8-hydroxy-2-methylquinoline (1.0 eq), Ethyl iodide (1.2 eq), Potassium carbonate (2.0 eq)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Conditions: The reaction mixture is stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: The crude product is extracted and purified by silica gel column chromatography.
Data Presentation
Quantitative Data for 8-Ethoxy-2-methylquinoline
| Property | Value | Reference |
| Yield | 90% | [1] |
| Melting Point | 34.5-35.4 °C | [1] |
| ¹H-NMR (500 MHz, CDCl₃) δ (ppm) | 1.59 (t, 3H, J = 7.0 Hz), 2.77 (s, 3H), 4.28 (q, 2H, J = 7.0 Hz), 6.99 (d, 1H, J = 7.5 Hz), 7.26 (d, 1H, J = 8.5 Hz), 7.32 (t, 1H, J = 8.0 Hz), 8.00 (d, 1H, J = 8.5 Hz) | [1] |
| ¹³C-NMR (125 MHz, CDCl₃) δ (ppm) | 15.1, 26.2, 64.8, 109.3, 119.8, 123.0, 126.2, 128.2, 136.7, 140.3, 154.6, 158.6 | [1] |
| HRMS (ESI) | Calcd. for C₁₂H₁₄NO [M+H]⁺: 188.1075; Found: 188.1070 | [1] |
Visualizations
Synthetic Workflow
The general synthetic workflow for obtaining this compound derivatives via O-alkylation is depicted below.
Caption: Synthetic workflow for this compound derivatives.
β2-Adrenergic Receptor Signaling Pathway
Given that 8-hydroxyquinolin-2(1H)-one derivatives are potent β2-adrenoceptor agonists, it is highly probable that 8-ethoxy analogues will interact with the same signaling pathway. The activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events.
Caption: β2-Adrenergic receptor signaling pathway.
Conclusion
The synthesis of this compound derivatives is a promising area of research for the development of new therapeutic agents. The O-alkylation of 8-hydroxyquinolin-2(1H)-one precursors provides a versatile and efficient route to these compounds. The likely interaction of these derivatives with the β2-adrenergic receptor signaling pathway highlights their potential as treatments for respiratory conditions. This guide provides a foundational understanding for researchers to further explore the synthesis and biological evaluation of this important class of molecules.
References
An In-depth Technical Guide to 8-Ethoxyquinolin-2(1H)-one: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 8-Ethoxyquinolin-2(1H)-one. Due to the limited availability of direct experimental data for this specific compound, this guide leverages information on closely related analogs to infer its characteristics and potential applications. All quantitative data is presented in structured tables for clarity, and relevant experimental methodologies and conceptual frameworks are detailed.
Chemical Structure and Properties
This compound belongs to the quinolinone family, a class of heterocyclic compounds with a bicyclic structure composed of a benzene ring fused to a pyridinone ring. The "-one" suffix indicates the presence of a carbonyl group at the 2-position of the quinoline ring system, and the "(1H)" denotes the presence of a hydrogen atom on the nitrogen at position 1. The key feature of the target molecule is the ethoxy group (-OCH2CH3) attached at the 8-position.
Structure:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | 8-Methoxyquinolin-2(1H)-one[1] | 8-Hydroxyquinolin-2(1H)-one[2] |
| IUPAC Name | This compound | 8-methoxyquinolin-2(1H)-one | 8-hydroxyquinolin-2(1H)-one |
| Molecular Formula | C11H11NO2 | C10H9NO2 | C9H7NO2 |
| Molecular Weight | 189.21 g/mol | 175.18 g/mol | 161.16 g/mol |
| Melting Point | Data not available | Not explicitly stated | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | Soluble in Chloroform (CDCl3) for NMR. | Data not available |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway:
A common method for the synthesis of alkoxy-substituted quinolinones involves the Williamson ether synthesis. This would involve the deprotonation of 8-hydroxyquinolin-2(1H)-one with a suitable base to form an alkoxide, followed by nucleophilic substitution with an ethylating agent like ethyl iodide or diethyl sulfate.
References
The Multifaceted Biological Activities of Quinolin-2(1H)-one Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinolin-2(1H)-one scaffold, a heterocyclic aromatic organic compound, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities of quinolin-2(1H)-one compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information is presented with clearly structured data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development endeavors.
Anticancer Activity: Targeting Key Oncogenic Pathways
Quinolin-2(1H)-one derivatives have shown significant potential as anticancer agents by targeting various mechanisms crucial for cancer cell proliferation, survival, and metastasis.[1][2]
Dual EGFR/HER-2 Inhibition
A significant mechanism of action for certain quinolin-2(1H)-one derivatives is the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[3][4] Overexpression of these receptor tyrosine kinases is a hallmark of several cancers, particularly breast and lung cancer, leading to uncontrolled cell growth and proliferation.[4] By binding to the ATP-binding pockets of both EGFR and HER-2, these compounds can block downstream signaling pathways, inducing apoptosis and causing cell cycle arrest.[3]
Hsp90 Inhibition
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins.[5] Certain quinolin-2(1H)-one derivatives act as Hsp90 inhibitors, leading to the degradation of these client proteins and subsequently inducing cancer cell death.[6]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected quinolin-2(1H)-one derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Compound 7e | A549 (Lung Carcinoma) | MTT | Potent (exact value not specified) | [1] |
| Quinolone acylated arabinose hydrazone derivative 8 | HCT-116 (Colon Carcinoma) | MTT | 23.5 µg/mL | [7] |
| Compound 5a | MCF-7 (Breast Cancer) | MTT | 0.034 | [4] |
| Compound 5a | EGFR Kinase | Kinase Assay | 0.087 | [4] |
| Compound 5a | HER-2 Kinase | Kinase Assay | 0.033 | [4] |
| Compound 3b | MDA-MB-231 (Breast Cancer) | Not Specified | 28 | [5] |
| Compound 72 | NCI-60 Cell Line Panel | Not Specified | Sub-micromolar | [8] |
Antimicrobial Activity: A New Frontier Against Drug Resistance
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Quinolin-2(1H)-one derivatives have demonstrated promising activity against a range of bacteria and fungi, making them attractive candidates for the development of new anti-infective drugs.[9][10]
Mechanism of Action
The precise antimicrobial mechanisms of many quinolin-2(1H)-one derivatives are still under investigation. However, some studies suggest that they may act by inhibiting essential bacterial enzymes or disrupting cell wall synthesis.
Quantitative Antimicrobial Activity Data
The table below presents the minimum inhibitory concentration (MIC) values of selected quinolin-2(1H)-one derivatives against various microbial strains.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 6c | MRSA | 0.75 | [10] |
| Compound 6c | VRE | 0.75 | [10] |
| Compound 6c | MRSE | 2.50 | [10] |
| 4-hydroxy-3-iodo-quinol-2-one (11) | MRSA-1 | 0.097 | [11] |
| 4-hydroxy-3-iodo-quinol-2-one (11) | Distinct MRSA strain | 0.049 | [11] |
| Quinolone acylated arabinose hydrazone derivative 8 | Staphylococcus aureus | Good activity (exact value not specified) | [7] |
| Quinolone acylated arabinose hydrazone derivative 8 | Escherichia coli | Good activity (exact value not specified) | [7] |
Anti-inflammatory Activity: Modulating Inflammatory Responses
Chronic inflammation is a key contributor to various diseases, including inflammatory bowel disease (IBD). Quinolin-2(1H)-one derivatives have shown potent anti-inflammatory effects, suggesting their therapeutic potential in managing inflammatory conditions.[12][13]
Phosphodiesterase 1 (PDE1) Inhibition
One of the identified mechanisms for the anti-inflammatory activity of certain quinolin-2(1H)-one compounds is the inhibition of phosphodiesterase 1 (PDE1). PDE1 is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers involved in regulating inflammatory responses. By inhibiting PDE1, these compounds can increase intracellular levels of cAMP and cGMP, leading to a reduction in inflammation.[12]
Quantitative Anti-inflammatory Activity Data
The following table summarizes the anti-inflammatory activity of selected quinolin-2(1H)-one derivatives.
| Compound | Model | Inhibition (%) | Reference |
| 3g | Xylene-induced ear edema (mice) | 63.19 | [13] |
| 6d | Xylene-induced ear edema (mice) | 68.28 | [13] |
| 10c (PDE1 inhibitor) | DSS-induced colitis (mice) | Significant anti-IBD effects | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of Quinolin-2(1H)-one Derivatives
A general method for the synthesis of 3-substituted quinolin-2(1H)-ones involves the Knoevenagel condensation of an appropriate o-aminobenzaldehyde with a compound containing an active methylene group, followed by intramolecular cyclization.
Detailed Protocol:
-
Dissolve o-aminobenzaldehyde and the active methylene compound in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of a base, such as piperidine or sodium ethoxide.
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure quinolin-2(1H)-one derivative.
In Vitro Anticancer Activity - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Antimicrobial Susceptibility Testing - Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include a positive control (microorganism without compound) and a negative control (broth without microorganism).
-
Incubate the plates at an appropriate temperature for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vivo Anti-inflammatory Activity - Xylene-Induced Ear Edema in Mice
This is a common model to screen for acute anti-inflammatory activity.
Protocol:
-
Administer the test compounds or a reference drug (e.g., ibuprofen) to mice intraperitoneally or orally.
-
After a specific time (e.g., 30 minutes), apply a fixed volume of xylene to the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as a control.
-
After a set period (e.g., 15-30 minutes), sacrifice the mice and cut circular sections from both ears.
-
Weigh the ear sections and calculate the difference in weight between the right and left ears to determine the extent of edema.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
Protocol:
-
Lyse the treated and untreated cells to extract total proteins.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analyze the band intensities to quantify the protein expression levels.
This guide provides a comprehensive overview of the significant biological activities of quinolin-2(1H)-one compounds. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the development of new and effective therapeutic agents based on this versatile scaffold.
References
- 1. Identification of oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives as EGFR Inhibitors for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Traditional and Novel Mechanisms of Heat Shock Protein 90 (HSP90) Inhibition in Cancer Chemotherapy Including HSP90 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. google.com [google.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and Antiproliferative Activity Studies of Novel 1,2,3-Triazole-Urea Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
Structure-activity relationship of 8-Ethoxyquinolin-2(1H)-one
An In-depth Technical Guide on the Structure-Activity Relationship of 8-Ethoxyquinolin-2(1H)-one and Related 8-Alkoxy Analogs
Disclaimer: While a comprehensive search identified the primary research article containing specific quantitative data for 8-ethoxyquinolone derivatives, the full text of this key paper, "The Synthesis, Structure-Activity, and Structure-Side Effect Relationships of a Series of 8-Alkoxy- and 5-Amino-8-alkoxyquinolone Antibacterial Agents" by Sanchez, Gogliotti, and Domagala et al. (1995), was not accessible. Consequently, the following guide is based on information from abstracts and related literature. The quantitative data tables are presented as illustrative examples based on the trends described in these sources.
Introduction
The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial and anticancer properties. Modifications at the C-8 position of the quinolone ring have been a key strategy for modulating potency, spectrum of activity, and safety profiles. The introduction of small alkoxy groups, such as methoxy and ethoxy, has been explored to enhance antibacterial activity, particularly against Gram-positive organisms, while mitigating side effects like phototoxicity that are associated with halogen substitutions at the same position.
This technical guide focuses on the structure-activity relationship (SAR) of this compound and its analogs, summarizing the key findings regarding their biological activities and the experimental approaches used for their evaluation.
Core Structure and SAR Summary
The fundamental structure is a quinolone nucleus with an ethoxy group at the C-8 position. The SAR for 8-alkoxyquinolones can be summarized as follows:
-
Impact of 8-Alkoxy Group: Substitution at the C-8 position with an alkoxy group, such as methoxy (-OCH₃) or ethoxy (-OCH₂CH₃), has been shown to be beneficial for antibacterial activity and safety.
-
Comparison with Halogens: 8-alkoxyquinolones exhibit reduced phototoxicity compared to their 8-fluoro or 8-chloro counterparts, a significant advantage in drug development.
-
Chain Length Effect (Methoxy vs. Ethoxy): The length of the alkyl chain on the 8-alkoxy substituent plays a critical role in antibacterial potency. Studies indicate that 8-methoxy derivatives generally possess potent antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria. In direct comparison, the 8-ethoxy derivatives, while demonstrating a superior safety profile, are reported to be significantly less active, with a reduction in potency by a factor of 2-3 dilutions in antibacterial assays.
-
Influence of Other Substituents: The overall activity of 8-alkoxyquinolones is also heavily influenced by substituents at other positions, particularly at N-1 (e.g., cyclopropyl, difluorophenyl) and C-7 (e.g., piperazine, aminopyrrolidine), which are crucial for targeting bacterial enzymes like DNA gyrase and topoisomerase IV.
Quantitative Data Summary
The following tables illustrate how quantitative data for 8-alkoxyquinolone derivatives would be presented. The values are representative examples based on the trends described in the literature, where 8-ethoxy derivatives show higher Minimum Inhibitory Concentration (MIC) values (lower potency) than 8-methoxy analogs.
Table 1: In Vitro Antibacterial Activity of 8-Alkoxyquinolones (Illustrative Data)
| Compound ID | R (at C-8) | N-1 Substituent | C-7 Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 1a | -OCH₃ | Cyclopropyl | Piperazinyl | 0.125 | 0.06 |
| 1b | -OCH₂CH₃ | Cyclopropyl | Piperazinyl | 0.5 | 0.25 |
| 2a | -OCH₃ | Difluorophenyl | 3-Aminopyrrolidinyl | 0.06 | 0.03 |
| 2b | -OCH₂CH₃ | Difluorophenyl | 3-Aminopyrrolidinyl | 0.25 | 0.125 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of SAR findings. Below are generalized protocols typical for the evaluation of novel quinolone antibacterial agents.
General Synthesis of 8-Alkoxyquinolones
The synthesis of 8-alkoxyquinolones typically starts from an 8-hydroxyquinoline precursor. The following diagram illustrates a generalized synthetic workflow.
Spectroscopic Analysis of 8-Ethoxyquinolin-2(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic analysis of 8-Ethoxyquinolin-2(1H)-one, a quinolinone derivative of interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for this specific compound, this document presents a detailed projection of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are based on the analysis of structurally related compounds and established spectroscopic principles. Furthermore, this guide outlines standardized experimental protocols for acquiring NMR, IR, and MS spectra, serving as a practical reference for the characterization of this compound and similar novel compounds.
Introduction
Quinolin-2(1H)-one and its derivatives are a significant class of heterocyclic compounds exhibiting a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The substitution pattern on the quinolinone ring system plays a crucial role in modulating their pharmacological profiles. This compound, featuring an ethoxy group at the C8 position, is a molecule with potential for further investigation in drug discovery and development.
Accurate structural elucidation is paramount in the advancement of new chemical entities. Spectroscopic techniques such as NMR, IR, and Mass Spectrometry are indispensable tools for the unambiguous characterization of molecular structures. This guide provides an in-depth look at the expected spectroscopic signature of this compound and the methodologies to obtain such data.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of the quinolin-2(1H)-one core, 8-hydroxyquinoline, and the typical influence of an ethoxy substituent on an aromatic system.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 - 11.5 | br s | 1H | N-H |
| ~7.6 - 7.8 | d | 1H | H-4 |
| ~7.2 - 7.4 | t | 1H | H-6 |
| ~7.0 - 7.2 | d | 1H | H-5 |
| ~6.8 - 7.0 | d | 1H | H-7 |
| ~6.4 - 6.6 | d | 1H | H-3 |
| ~4.1 - 4.3 | q | 2H | -OCH₂CH₃ |
| ~1.4 - 1.6 | t | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~160 - 165 | C-2 (C=O) |
| ~145 - 150 | C-8 (C-O) |
| ~138 - 142 | C-4 |
| ~135 - 139 | C-8a |
| ~128 - 132 | C-6 |
| ~120 - 124 | C-4a |
| ~118 - 122 | C-5 |
| ~114 - 118 | C-3 |
| ~110 - 114 | C-7 |
| ~63 - 67 | -OCH₂CH₃ |
| ~14 - 16 | -OCH₂CH₃ |
Table 3: Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 - 3000 | Medium | N-H stretching |
| ~3000 - 2850 | Medium | C-H stretching (aromatic and aliphatic) |
| ~1650 - 1680 | Strong | C=O stretching (amide) |
| ~1600 - 1450 | Medium | C=C stretching (aromatic) |
| ~1250 - 1200 | Strong | C-O-C stretching (asymmetric, aryl alkyl ether) |
| ~1100 - 1000 | Strong | C-O-C stretching (symmetric, aryl alkyl ether) |
| ~850 - 750 | Strong | C-H bending (out-of-plane, aromatic) |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z Value | Predicted Identity | Notes |
| ~189 | [M]⁺ | Molecular ion peak. |
| ~161 | [M - CO]⁺ | Loss of carbon monoxide from the quinolinone ring.[1][2][3] |
| ~146 | [M - C₂H₅]⁺ | Loss of the ethyl group. |
| ~133 | [M - C₂H₄O]⁺ | Loss of ethylene oxide. |
| ~117 | [M - CO - C₂H₄]⁺ | Subsequent loss of ethylene from the [M-CO]⁺ fragment. |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
¹H NMR Spectroscopy:
-
The ¹H NMR spectrum is recorded on a 400 MHz spectrometer.
-
The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
-
Data is typically acquired with 16-32 scans, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Spectroscopy:
-
The ¹³C NMR spectrum is recorded on the same spectrometer at a frequency of 100 MHz.
-
The spectrum is proton-decoupled to simplify the signals to singlets.
-
Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
A larger number of scans (e.g., 512-1024) is typically required due to the lower natural abundance of ¹³C.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Press the powder under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
-
Data Acquisition (Electron Ionization - EI):
-
The mass spectrum is obtained using an electron ionization (EI) source.
-
The electron energy is typically set to 70 eV.
-
The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass-to-charge (m/z) range of approximately 50-500 amu.
-
The resulting spectrum displays the relative abundance of the molecular ion and various fragment ions.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a novel compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Interpretation of Predicted Spectra
-
¹H NMR: The downfield signal around 10.5-11.5 ppm is characteristic of the N-H proton of the quinolinone ring. The aromatic protons are expected in the range of 6.4-7.8 ppm, with their specific chemical shifts and coupling patterns being influenced by the electron-donating ethoxy group and the electron-withdrawing amide group. The quartet and triplet signals in the upfield region are the classic signature of an ethoxy group.
-
¹³C NMR: The carbonyl carbon (C-2) is expected to be the most downfield signal. The carbon attached to the ethoxy group (C-8) will also be significantly downfield. The remaining aromatic carbons will appear in the typical aromatic region, and the two carbons of the ethoxy group will be in the upfield aliphatic region.
-
IR: The strong absorption band around 1650-1680 cm⁻¹ is a key indicator of the amide carbonyl group. The N-H stretching frequency will appear as a broad band above 3000 cm⁻¹. The presence of the ethoxy group will be confirmed by strong C-O-C stretching bands in the fingerprint region.
-
Mass Spectrometry: The molecular ion peak at m/z ~189 would confirm the molecular weight of the compound. The fragmentation pattern, particularly the loss of CO and the ethyl group, would provide further structural confirmation of the quinolinone core and the ethoxy substituent.[1][2][3]
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound and the standard methodologies for their determination. While the presented data is predictive, it serves as a robust starting point for researchers working on the synthesis and characterization of this and related quinolinone derivatives. The detailed protocols and workflow diagrams offer practical guidance for obtaining high-quality spectroscopic data essential for unequivocal structure elucidation and advancing research in medicinal and materials chemistry.
References
An In-depth Technical Guide on the Physicochemical Properties of 8-Ethoxyquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Ethoxyquinolin-2(1H)-one is a derivative of the quinolinone heterocyclic scaffold, a core structure found in numerous biologically active compounds. The substitution at the 8-position with an ethoxy group is anticipated to modulate the molecule's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. This technical guide provides a summary of the available physicochemical data, detailed experimental protocols for their determination, and an overview of the potential biological relevance of the quinolin-2(1H)-one core.
Physicochemical Properties
Extensive searches of scientific literature and chemical databases did not yield specific experimentally determined physicochemical data for this compound. The following tables summarize the lack of available quantitative data. The subsequent sections provide detailed experimental protocols for the determination of these essential properties.
Data Presentation
Table 1: General and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| Melting Point | Not Available |
| Boiling Point | Not Available |
| Appearance | Not Available |
Table 2: Acid-Base and Lipophilicity Properties of this compound
| Property | Value |
| pKa | Not Available |
| logP | Not Available |
Table 3: Solubility Profile of this compound
| Solvent | Solubility |
| Water | Not Available |
| DMSO | Not Available |
| Ethanol | Not Available |
Experimental Protocols
The following sections detail standardized experimental methodologies for the determination of the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, melting typically occurs over a narrow temperature range.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus equipped with a heating block, a thermometer or a digital temperature sensor, and a viewing lens is used.
-
Procedure: a. The packed capillary tube is placed in the heating block of the apparatus. b. The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point. c. The temperature at which the first drop of liquid appears is recorded as the onset of melting. d. The temperature at which the last solid crystal melts is recorded as the completion of melting. e. The melting point is reported as a range between these two temperatures.
Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of a solid organic compound.
pKa Determination
The pKa is a measure of the strength of an acid in solution. For a compound with acidic or basic functional groups, the pKa value indicates the pH at which the compound is 50% ionized.
Methodology: Potentiometric Titration
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or ethanol if the compound has low aqueous solubility).
-
Apparatus: A calibrated pH meter with a combination glass electrode, a magnetic stirrer, and a burette.
-
Procedure: a. The solution of the compound is placed in a beaker with the pH electrode and a magnetic stir bar. b. The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound. c. The pH of the solution is recorded after each incremental addition of the titrant. d. The titration is continued past the equivalence point. e. A titration curve is generated by plotting the pH versus the volume of titrant added. f. The pKa is determined from the pH at the half-equivalence point.
Workflow for pKa Determination
Potential Therapeutic Applications of 8-Ethoxyquinolin-2(1H)-one: A Technical Guide for Drug Discovery Professionals
Introduction
The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, making them attractive candidates for drug development. This technical guide explores the potential therapeutic applications of a specific, yet under-investigated derivative, 8-Ethoxyquinolin-2(1H)-one. While direct experimental data for this compound is limited in the public domain, a comprehensive analysis of structurally similar analogs, particularly 8-hydroxyquinolin-2(1H)-one and other substituted quinolinones, provides a strong foundation for predicting its therapeutic utility. This document summarizes the promising therapeutic avenues for this compound, details relevant experimental protocols, and presents key data and biological pathways to guide future research and development efforts.
Potential Therapeutic Targets and Applications
Based on the activities of closely related quinolinone and 8-substituted quinoline analogs, this compound is a promising candidate for investigation in the following therapeutic areas:
-
Oncology: As a potential dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[1]
-
Respiratory Diseases: As a potent and selective β2-adrenergic receptor agonist for the treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD).[2][3]
-
Inflammation and Pain: As a potential anti-inflammatory and analgesic agent through the inhibition of Cyclooxygenase-2 (COX-2).[4]
-
Neurodegenerative Diseases: As a potential inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) for the management of Alzheimer's disease.[5]
-
Infectious Diseases: As a potential antimicrobial and antifungal agent.[5][6]
Quantitative Data from Structurally Similar Compounds
The following tables summarize key quantitative data from studies on structurally related quinolinone and 8-hydroxyquinoline derivatives, offering insights into the potential potency of this compound.
Table 1: Anticancer Activity of Quinolin-2(1H)-one Derivatives [1]
| Compound | Target Cell Line | IC50 (nM) |
| Compound 5a | MCF-7 (Breast Cancer) | 34 |
| Erlotinib (Reference) | MCF-7 (Breast Cancer) | 40 |
Table 2: Kinase Inhibitory Activity of Quinolin-2(1H)-one Derivatives [1]
| Compound | Target Kinase | IC50 (nM) |
| Compound 5a | EGFR | 87 |
| Compound 5a | HER-2 | 33 |
| Erlotinib (Reference) | EGFR | 80 |
Table 3: β2-Adrenergic Receptor Agonist Activity of 8-Hydroxyquinolin-2(1H)-one Analogues [2][3]
| Compound | EC50 (pM) | Selectivity |
| B05 | < 20 | Selective β2-agonist |
| C08 | < 20 | Selective β2-agonist |
| 9g | 36 | High β2/β1-selectivity |
| (R)-18c | 21 | High β2/β1-selectivity |
Table 4: Anti-inflammatory Activity of a Synthetic Quinoline Derivative [4]
| Compound | Test | Effective Dose | Comparison |
| QC | Writhing Test (Anti-nociceptive) | 6.562 mg/kg | Similar to Diclofenac (5 mg/kg) |
| QC | Xylene-induced Ear Edema (Anti-inflammatory) | < 6.562 mg/kg | Comparable to Diclofenac (5 mg/kg) and Celecoxib (100 mg/kg) |
Key Signaling Pathways and Mechanisms of Action
The therapeutic effects of quinolinone derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.
EGFR/HER-2 Signaling Pathway in Cancer
Quinolin-2(1H)-one derivatives have been shown to act as dual inhibitors of EGFR and HER-2, key receptor tyrosine kinases that are often overexpressed in various cancers.[1] Inhibition of these receptors blocks downstream signaling cascades, such as the MAPK and Akt pathways, which are critical for cancer cell proliferation, survival, and metastasis.[7]
β2-Adrenergic Receptor Signaling in Respiratory Diseases
Analogs of 8-hydroxyquinolin-2(1H)-one are potent β2-adrenergic receptor agonists.[2][3] Activation of these G-protein coupled receptors in the smooth muscle of the airways leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in bronchodilation.
References
- 1. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Hydroxyquinolin-2(1H)-one analogues as potential β2-agonists: Design, synthesis and activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]
- 7. go.drugbank.com [go.drugbank.com]
8-Ethoxyquinolin-2(1H)-one: A Technical Guide for the Researcher
An In-depth Technical Guide on the Synthesis, Characterization, and Potential Applications of 8-Ethoxyquinolin-2(1H)-one.
Introduction
The quinolin-2(1H)-one (carbostyril) scaffold is a privileged heterocyclic motif present in a multitude of biologically active compounds. Derivatives of this core structure are known to exhibit a wide range of pharmacological activities, including antiplatelet, anti-inflammatory, and phosphodiesterase inhibitory effects. The substitution pattern on the quinolinone ring plays a crucial role in modulating the biological and physicochemical properties of these molecules.
Specifically, substitutions at the 8-position of the quinoline ring have been shown to be of significant interest. For instance, analogues of 8-hydroxyquinolin-2(1H)-one have been investigated as potential β2-agonists for the treatment of chronic respiratory diseases.[1] The introduction of an ethoxy group at this position, yielding this compound, presents an intriguing yet underexplored molecule. While the specific discovery and detailed history of this compound are not well-documented in publicly available literature, its structural similarity to other biologically active 8-substituted quinolinones suggests its potential as a valuable compound for further investigation in drug discovery and development.
This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound, focusing on its synthesis, characterization, and potential biological significance based on the chemistry of analogous compounds.
Proposed Synthesis of this compound
A plausible and efficient synthetic route to this compound involves the O-alkylation of the commercially available 8-hydroxyquinolin-2(1H)-one. This method is advantageous due to the ready availability of the starting material and the generally high yields associated with Williamson ether synthesis.
Experimental Workflow
The proposed synthesis can be visualized as a straightforward two-step process starting from 8-hydroxyquinolin-2(1H)-one.
Detailed Experimental Protocol
The following protocol is adapted from procedures for the alkylation of similar quinolinone systems.
Materials:
-
8-Hydroxyquinolin-2(1H)-one
-
Anhydrous potassium carbonate (K₂CO₃)
-
Iodoethane (CH₃CH₂I)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 8-hydroxyquinolin-2(1H)-one (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add iodoethane (1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
Physicochemical and Spectroscopic Data
As there is no available experimental data for this compound, the following table summarizes estimated data based on structurally related compounds such as 8-methoxyquinolin-2(1H)-one and other 8-alkoxyquinolines.
| Property | Estimated Value |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 130-140 °C |
| Solubility | Soluble in DMSO, Chloroform; sparingly soluble in Methanol |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.8-7.0 (m, 4H, Ar-H), 6.8 (d, 1H, H-3), 4.2 (q, 2H, -OCH₂CH₃), 1.5 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 165 (C=O), 155 (C-8), 140-120 (Ar-C), 115 (C-3), 65 (-OCH₂CH₃), 15 (-OCH₂CH₃) |
| IR (KBr, cm⁻¹) | ~3000 (C-H), ~1650 (C=O, amide), ~1240 (C-O, ether) |
| Mass Spectrum (EI) | m/z: 189 [M]⁺ |
Potential Biological Significance and Signaling Pathways
The quinoline nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties. The introduction of substituents at the 8-position can significantly influence this activity.
For instance, 8-hydroxyquinoline derivatives are known to act as metal chelators and have been investigated for their antitumor efficacy. It is plausible that this compound could serve as a valuable intermediate for the synthesis of more complex molecules with therapeutic potential. The ethoxy group may modulate the lipophilicity and metabolic stability of the quinolinone core, potentially leading to improved pharmacokinetic profiles.
Given that analogues of 8-hydroxyquinolin-2(1H)-one have been identified as β2-agonists, a potential signaling pathway for structurally related compounds could involve the activation of the β2-adrenergic receptor, leading to an increase in intracellular cyclic AMP (cAMP).
Conclusion
While the history and discovery of this compound remain obscure, its synthesis is readily achievable through established chemical transformations. The structural relationship to other biologically active 8-substituted quinolinones suggests that this compound could be a valuable building block for the development of novel therapeutic agents. This technical guide provides a foundational resource for researchers interested in exploring the synthesis, characterization, and potential applications of this intriguing molecule. Further investigation is warranted to elucidate its specific biological activities and to fully realize its potential in the field of medicinal chemistry.
References
Methodological & Application
Application Notes and Protocols for 8-Ethoxyquinolin-2(1H)-one and its Analogs
Disclaimer: Direct experimental data and established protocols for 8-Ethoxyquinolin-2(1H)-one are limited in publicly available scientific literature. The following application notes and protocols are based on studies of the closely related analog, 8-Hydroxyquinolin-2(1H)-one, and other quinolinone derivatives. Researchers should treat these as a starting point and optimize protocols for their specific experimental context.
Introduction
Quinolin-2(1H)-one derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities include potential as anticancer agents and as agonists for G-protein coupled receptors. This document provides an overview of the potential applications and experimental protocols for this compound, drawing parallels from its more extensively studied analogs.
Potential Applications
Based on the biological activities of related compounds, this compound could be investigated for the following applications:
-
Beta-2 Adrenergic Receptor (β2-AR) Agonism: Analogs such as 8-Hydroxyquinolin-2(1H)-one have been identified as potent β2-agonists, suggesting a potential application in the treatment of respiratory diseases like asthma and COPD.[1]
-
Anticancer Activity: Various quinolin-2(1H)-one derivatives have been synthesized and evaluated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), which are key targets in cancer therapy.
Physicochemical Properties
| Property | Value (for 8-Ethoxyquinoline) |
| Molecular Formula | C11H11NO |
| Molecular Weight | 173.21 g/mol |
| Boiling Point | 294.4°C at 760 mmHg |
| Flash Point | 108°C |
| LogP | 2.63350 |
Note: These values are for 8-Ethoxyquinoline and may differ for this compound.
Experimental Protocols
The following are detailed protocols for evaluating the potential biological activities of this compound.
Protocol for Evaluating β2-Adrenergic Receptor Agonist Activity
This protocol is adapted from studies on 8-Hydroxyquinolin-2(1H)-one analogs.[1]
Objective: To determine the in vitro efficacy and potency of this compound as a β2-AR agonist by measuring cyclic AMP (cAMP) accumulation in cells expressing the receptor.
Materials:
-
Human Embryonic Kidney 293 (HEK293) cells stably expressing the human β2-AR.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Phosphate-Buffered Saline (PBS).
-
This compound.
-
Isoproterenol (a known β2-AR agonist, as a positive control).
-
Propranolol (a β-adrenergic antagonist, as a negative control).
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit).
-
384-well white opaque microplates.
Procedure:
-
Cell Culture: Culture the HEK293-β2-AR cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Harvest the cells and seed them into 384-well plates at a density of 2,500 cells/well. Incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in assay buffer to achieve final concentrations ranging from 1 pM to 10 µM. Also, prepare serial dilutions of isoproterenol.
-
Assay:
-
Remove the culture medium from the wells and add 5 µL of the compound dilutions.
-
For antagonist testing, pre-incubate the cells with propranolol for 15 minutes before adding the agonist.
-
Incubate the plate at 37°C for 30 minutes.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect).
-
Quantitative Data from Analog Studies:
The following table summarizes the data for potent 8-Hydroxyquinolin-2(1H)-one analog β2-agonists.[1]
| Compound | EC50 (pM) |
| Analog B05 | < 20 |
| Analog C08 | < 20 |
Protocol for Evaluating Anticancer Activity: EGFR/HER-2 Inhibition
This protocol is based on studies of other quinolin-2(1H)-one derivatives.
Objective: To assess the in vitro inhibitory activity of this compound against EGFR and HER-2 kinases.
Materials:
-
Recombinant human EGFR and HER-2 kinase enzymes.
-
MCF-7 (human breast cancer) cell line.
-
RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
This compound.
-
Erlotinib (a known EGFR/HER-2 inhibitor, as a positive control).
-
Kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
96-well plates.
-
MTT or similar cell viability assay kit.
Procedure:
A. Kinase Inhibition Assay:
-
Compound Preparation: Prepare a serial dilution of this compound and erlotinib in the appropriate assay buffer.
-
Kinase Reaction:
-
Add the kinase, substrate (a suitable peptide or protein), and ATP to the wells of a 96-well plate.
-
Add the compound dilutions to the wells.
-
Incubate the plate at 30°C for 1 hour.
-
-
Detection: Measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Plot the percentage of inhibition against the log of the compound concentration and fit the data to determine the IC50 (half-maximal inhibitory concentration).
-
B. Cell Proliferation Assay (MTT Assay):
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and erlotinib for 72 hours.
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the log of the compound concentration to determine the IC50.
-
Visualizations
Signaling Pathway
References
Application Notes and Protocols for Quinolin-2(1H)-one Derivatives
Disclaimer: Extensive literature searches did not yield any specific in vitro or in vivo studies for 8-Ethoxyquinolin-2(1H)-one. The following application notes and protocols have been developed based on data from structurally related and well-researched analogs, primarily 8-Hydroxyquinolin-2(1H)-one and 8-Nitroquinolin-2(1H)-one . This information is intended to serve as a reference and a guide for potential experimental design. The biological activities, mechanisms, and protocols should be validated specifically for this compound.
Part 1: 8-Hydroxyquinolin-2(1H)-one Analogs
Application Notes
Compound Class: 8-Hydroxyquinolin-2(1H)-one and its derivatives.
Therapeutic Potential: This class of compounds has been primarily investigated as potent and selective β2-adrenoceptor agonists.[1][2] Their biological activity makes them promising candidates for the development of bronchodilators for treating chronic respiratory diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD).[1][2] Other reported activities include antiplatelet and antiproliferative effects.[1]
Mechanism of Action: As β2-adrenoceptor agonists, these molecules bind to β2-adrenergic receptors on the surface of smooth muscle cells, particularly in the airways. This interaction activates the Gs alpha subunit of the G-protein, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic AMP (cAMP).[1][2] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), resulting in the phosphorylation of downstream targets that cause smooth muscle relaxation.[1][2]
Quantitative Data Summary: In Vitro Activity
The following table summarizes the potency of various 8-Hydroxyquinolin-2(1H)-one derivatives from cellular assays.
| Compound ID | Target Receptor | Cell Line | Assay Type | Potency (EC50) | Key Finding | Reference |
| B05 | β2-Adrenoceptor | HEK293 | cAMP Accumulation | < 20 pM | Potent and selective β2-agonist | [1][2] |
| C08 | β2-Adrenoceptor | HEK293 | cAMP Accumulation | < 20 pM | Potent and selective β2-agonist | [1][2] |
| 9g | β2-Adrenoceptor | HEK293 | cAMP Accumulation | 36 pM | Excellent β2-agonistic effects | [1] |
| (R)-18c | β2-Adrenoceptor | HEK293 | cAMP Accumulation | 21 pM | High β2/β1 selectivity | [1] |
Experimental Protocols
Protocol 1: Cellular cAMP Accumulation Assay
-
Objective: To quantify the agonist activity of test compounds at the β2-adrenoceptor.
-
Materials:
-
HEK293 cells (or a cell line overexpressing the human β2-adrenoceptor).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds and reference agonists (e.g., Isoproterenol, Formoterol).[2]
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
96-well or 384-well microplates.
-
-
Methodology:
-
Cell Seeding: Seed HEK293 cells into microplates at a predetermined density and culture overnight to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference agonists in assay buffer.
-
Assay Procedure: a. Wash the cells with a serum-free medium. b. Add the PDE inhibitor (e.g., 100 µM IBMX) and incubate for a short period (e.g., 15-30 minutes) at 37°C. c. Add the various concentrations of test compounds or reference agonists to the wells. d. Incubate the plate at 37°C for a specified duration (e.g., 30-60 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 and Emax values for each compound.
-
Protocol 2: Isolated Guinea Pig Tracheal Strip Relaxation Assay
-
Objective: To assess the functional smooth muscle relaxant properties, onset, and duration of action of the test compounds.
-
Materials:
-
Male Dunkin-Hartley guinea pigs.
-
Krebs-Henseleit buffer.
-
Contractile agent (e.g., Carbachol or Histamine).
-
Test compounds.
-
Organ bath system with isometric force transducers.
-
-
Methodology:
-
Tissue Preparation: Isolate the trachea from a euthanized guinea pig and prepare several tracheal ring preparations.
-
Mounting: Mount the tracheal strips in organ baths containing aerated (95% O2, 5% CO2) Krebs-Henseleit solution at 37°C. Allow the tissue to equilibrate under a resting tension.
-
Contraction: Induce a sustained contraction in the tracheal strips using a submaximal concentration of a contractile agent (e.g., 1 µM Carbachol).
-
Compound Addition: Once the contraction is stable, add cumulative concentrations of the test compound to the bath and record the relaxation response.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the contractile agent. Calculate the EC50 for the relaxant effect. The time to reach 50% of the maximal relaxation can be used to determine the onset of action. For duration of action, the tissue is washed after maximal relaxation and the return of contractile response is monitored over several hours.[1]
-
Visualizations
References
Applications of 8-Ethoxyquinolin-2(1H)-one in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. While extensive research has focused on derivatives of 8-hydroxyquinolin-2(1H)-one, the specific applications of 8-Ethoxyquinolin-2(1H)-one are less documented in publicly available literature. However, by examining the activities of closely related analogs, we can infer potential applications and design experimental strategies to explore its therapeutic potential. This document provides an overview of potential applications based on the known bioactivities of the broader quinolinone class, along with detailed, generalized protocols for synthesis and biological evaluation.
Potential Therapeutic Applications
Based on the activities of structurally similar compounds, this compound holds potential in several therapeutic areas:
-
Anticancer Agents: Quinolinone derivatives have been extensively investigated for their anticancer properties. The drug Neratinib, which contains a 7-ethoxyquinoline moiety, is an irreversible inhibitor of EGFR and HER2 kinases, used in the treatment of breast cancer.[1][2] This suggests that this compound could be explored as a kinase inhibitor.
-
Antimicrobial Agents: The 8-hydroxyquinoline core is well-known for its antibacterial and antifungal properties.[1][2][3] The mechanism often involves the chelation of metal ions essential for microbial growth and the inhibition of key enzymes. It is plausible that this compound could exhibit similar antimicrobial activities.
-
β2-Adrenoceptor Agonists: Derivatives of 8-hydroxyquinolin-2(1H)-one have been identified as potent β2-adrenoceptor agonists, with potential applications in treating respiratory diseases like asthma and COPD.[4] While the ethoxy substitution at the 8-position may alter the pharmacophore, this remains a viable area of investigation.
Data Presentation: Biological Activities of Related Quinolinone Derivatives
The following tables summarize the biological activities of various quinolinone derivatives, providing a basis for comparison and target selection for this compound.
Table 1: Anticancer Activity of Quinolinone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B | 6.25 ± 0.034 | [5] |
| 8-hydroxy-2-quinolinecarbaldehyde | T-47D | 12.5 - 25 | [5] |
| 8-hydroxy-2-quinolinecarbaldehyde | K562 | 12.5 - 25 | [5] |
| Neratinib (HER2/EGFR inhibitor) | 3T3/neu (HER-2 overexpressing) | 0.003 | [1] |
| Neratinib (HER2/EGFR inhibitor) | SK-Br-3 (HER-2 overexpressing) | 0.002 | [1] |
| Neratinib (HER2/EGFR inhibitor) | BT474 (HER-2 overexpressing) | 0.002 | [1] |
| Neratinib (HER2/EGFR inhibitor) | A431 (EGFR overexpressing) | 0.081 | [1] |
Table 2: Antimicrobial Activity of 8-Hydroxyquinoline Derivatives
| Compound | Microorganism | MIC (µM) | Reference |
| 8-hydroxyquinoline (8HQ) | Staphylococcus aureus | 3.44 - 13.78 | [1] |
| 8-hydroxyquinoline (8HQ) | Candida albicans | 3.44 - 13.78 | [1] |
| 5,7-dichloro-8-hydroxy-2-methylquinoline | Mycobacterium tuberculosis | 0.1 | [3] |
| 5,7-dichloro-8-hydroxy-2-methylquinoline | Methicillin-resistant S. aureus (MRSA) | 1.1 | [3] |
Table 3: β2-Adrenoceptor Agonist Activity of 8-Hydroxyquinolin-2(1H)-one Derivatives
| Compound | Assay | EC50 (pM) | Reference |
| Compound 9g | Cellular cAMP assay | 36 | |
| Compound (R)-18c | Cellular cAMP assay | 21 | |
| Compound B05 | Cellular cAMP assay | < 20 | [4] |
| Compound C08 | Cellular cAMP assay | < 20 | [4] |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and biological evaluation of this compound.
Protocol 1: Synthesis of this compound
This protocol describes a potential two-step synthesis starting from 8-hydroxyquinoline 1-oxide.
Step 1: Synthesis of 8-Hydroxyquinolin-2(1H)-one [6]
-
Reaction Setup: In a round-bottom flask, suspend 8-hydroxyquinoline 1-oxide (1.0 g, 6.21 mmol) in acetic anhydride (4 mL, 42.3 mmol).
-
Reflux: Heat the mixture to reflux and maintain for 3 hours.
-
Neutralization: Cool the reaction mixture to room temperature. Carefully add a 5.0 M aqueous sodium hydroxide solution dropwise until the pH of the mixture reaches 8.
-
Isolation: The product, 2-oxo-1,2-dihydroquinolin-8-yl acetate, will precipitate out of solution. Collect the solid by filtration.
-
Hydrolysis: Suspend the isolated acetate in a suitable solvent (e.g., methanol) and add a base (e.g., sodium hydroxide) to hydrolyze the acetate group to the desired hydroxyl group.
-
Purification: Neutralize the mixture and extract the product with an organic solvent. Purify the crude product by column chromatography on silica gel to obtain pure 8-hydroxyquinolin-2(1H)-one.
Step 2: O-Alkylation to this compound
-
Reaction Setup: To a solution of 8-hydroxyquinolin-2(1H)-one (1.0 g, 6.21 mmol) in a polar aprotic solvent such as dimethylformamide (DMF, 20 mL), add a base such as potassium carbonate (K₂CO₃, 1.29 g, 9.32 mmol).
-
Alkylation: To the stirred suspension, add ethyl iodide (0.74 mL, 9.32 mmol) dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of this compound in Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial suspension to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Workflow for in vitro anticancer activity screening.
Caption: Potential inhibition of EGFR/HER2 signaling by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. alkalisci.com [alkalisci.com]
- 6. Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 8-Ethoxyquinolin-2(1H)-one as a Potential β2-Adrenoceptor Agonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the evaluation of quinolinone derivatives, exemplified by 8-Ethoxyquinolin-2(1H)-one, as potential β2-adrenoceptor agonists. Due to the limited publicly available pharmacological data specifically for this compound, this document leverages data from closely related and potent 8-hydroxyquinolin-2(1H)-one analogues to provide representative protocols and data.[1][2]
Introduction
β2-adrenoceptor agonists are a cornerstone in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1] Their therapeutic effect is primarily mediated by the relaxation of airway smooth muscle. The quinolin-2(1H)-one scaffold has emerged as a promising pharmacophore for the development of novel β2-adrenoceptor agonists. Analogues of this structure have demonstrated high potency and selectivity, suggesting their potential for development as next-generation bronchodilators.[1][2] This document outlines the key experimental procedures to characterize the activity of such compounds.
Representative Pharmacological Data
The following table summarizes the in vitro potency and selectivity of representative 8-hydroxyquinolin-2(1H)-one analogues, which are structurally similar to this compound. This data is presented to illustrate the potential of this chemical class.
| Compound | β2 EC50 (pM) | β1 EC50 (nM) | β2/β1 Selectivity | Receptor | Cell Line | Assay | Reference |
| B05 | < 20 | > 1000 | > 50,000 | Human β2-adrenoceptor | HEK293 | cAMP accumulation | [1] |
| C08 | < 20 | > 1000 | > 50,000 | Human β2-adrenoceptor | HEK293 | cAMP accumulation | [1] |
| 9g | 36 | - | - | Human β2-adrenoceptor | HEK293 | cAMP accumulation | [2] |
| (R)-18c | 21 | - | - | Human β2-adrenoceptor | HEK293 | cAMP accumulation | [2] |
EC50 values represent the concentration of the compound that elicits a half-maximal response. Selectivity is calculated as the ratio of EC50 values (β1/β2).
Signaling Pathway
Activation of the β2-adrenoceptor by an agonist like this compound initiates a well-characterized signaling cascade. The canonical pathway involves the coupling of the receptor to a stimulatory G protein (Gs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in smooth muscle relaxation.
References
Standard Operating Procedure for the Synthesis of 8-Ethoxyquinolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed standard operating procedure (SOP) for the synthesis of 8-Ethoxyquinolin-2(1H)-one, a valuable intermediate in medicinal chemistry and drug development. The procedure is presented in two main stages: the synthesis of the precursor 8-hydroxyquinolin-2(1H)-one, followed by its ethylation to yield the final product.
Part I: Synthesis of 8-Hydroxyquinolin-2(1H)-one via Cyclization
This initial step involves the formation of the quinolin-2-one core with a hydroxyl group at the 8-position. The most common and established method for this transformation is a cyclization reaction between 2-aminophenol and a suitable three-carbon electrophile, such as diethyl malonate, under acidic conditions.
Reaction Scheme:
Experimental Protocol:
A detailed protocol for this cyclization is outlined below.
| Parameter | Value |
| Reactants | 2-Aminophenol, Malonic Acid |
| Solvent/Catalyst | Polyphosphoric acid (PPA) or Eaton's reagent |
| Reaction Temperature | 100-140 °C |
| Reaction Time | 2-4 hours |
| Work-up | Quenching with ice-water, neutralization, filtration |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminophenol (1.0 eq) and malonic acid (1.1 eq).
-
Carefully add polyphosphoric acid (PPA) or Eaton's reagent (10-20 times the weight of 2-aminophenol) to the flask.
-
Heat the reaction mixture to 100-140 °C with vigorous stirring.
-
Maintain the temperature and stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the viscous mixture into a beaker containing crushed ice with constant stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the pH reaches 7-8.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid product with cold water and dry under vacuum to yield crude 8-hydroxyquinolin-2(1H)-one.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Part II: Ethylation of 8-Hydroxyquinolin-2(1H)-one
The second stage of the synthesis involves the conversion of the hydroxyl group of 8-hydroxyquinolin-2(1H)-one to an ethoxy group. The Williamson ether synthesis is a robust and widely used method for this transformation, employing an ethylating agent in the presence of a base.
Reaction Scheme:
Experimental Protocol:
The following protocol details the O-ethylation of the synthesized precursor.
| Parameter | Value |
| Reactants | 8-Hydroxyquinolin-2(1H)-one, Ethyl iodide |
| Base | Potassium carbonate (K₂CO₃) |
| Solvent | Acetone or Dimethylformamide (DMF) |
| Reaction Temperature | Reflux (Acetone) or 60-80 °C (DMF) |
| Reaction Time | 4-8 hours |
| Work-up | Filtration, solvent evaporation, extraction |
Procedure:
-
In a round-bottom flask, dissolve 8-hydroxyquinolin-2(1H)-one (1.0 eq) in a suitable solvent such as acetone or DMF.
-
Add potassium carbonate (K₂CO₃, 2-3 eq) to the solution.
-
To the stirred suspension, add ethyl iodide (1.2-1.5 eq) dropwise.
-
Heat the reaction mixture to reflux (if using acetone) or to 60-80 °C (if using DMF).
-
Maintain the reaction at this temperature for 4-8 hours, monitoring its progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Filter off the inorganic salts and wash the solid with a small amount of the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be purified by column chromatography on silica gel or by recrystallization.
Visualizing the Workflow
The following diagram illustrates the overall experimental workflow for the synthesis of this compound.
Caption: Workflow for the two-step synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
-
Polyphosphoric acid is corrosive and hygroscopic; handle with care.
-
Ethyl iodide is a lachrymator and should be handled with caution.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Application Notes and Protocols for 8-Ethoxyquinolin-2(1H)-one in Biological Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of 8-Ethoxyquinolin-2(1H)-one for use in various biological experiments. The following information is based on the general properties of quinolinone derivatives and related heterocyclic compounds.
Summary of Compound Properties and Solubility
This compound belongs to the quinolinone class of heterocyclic compounds. Derivatives of quinolin-2-one have garnered significant interest in medicinal chemistry due to their diverse biological activities, which include antitumor, anti-inflammatory, antimicrobial, and anticonvulsant properties[1][2]. The solubility of such compounds is critical for the preparation of stock solutions for in vitro and in vivo studies.
Table 1: Solubility of Structurally Related Compounds in Common Solvents
| Compound Class | Solvent | Solubility | Reference |
| Quinolin-2-one derivatives | Dimethyl sulfoxide (DMSO) | Commonly used for stock solutions | [1][3][4] |
| Pyrazolo quinazoline derivatives | N,N-dimethylformamide (DMF) | High solubility | [5] |
| Pyrazolo quinazoline derivatives | Dimethyl sulfoxide (DMSO) | Soluble | [5] |
| Pyrazolo quinazoline derivatives | Tetrahydrofuran (THF) | Soluble | [5] |
| Pyrazolo quinazoline derivatives | 1,4-dioxane | Soluble | [5] |
| Pyrazolo quinazoline derivatives | Ethyl acetate | Soluble | [5] |
| Neratinib (a quinoline derivative) | Dimethyl sulfoxide (DMSO) | Up to 5 mM |
Note: This table provides a general reference. The actual solubility of this compound may vary.
Experimental Protocols
The following protocols outline the recommended procedures for preparing stock solutions and working solutions of this compound for biological experiments.
Preparation of a High-Concentration Stock Solution
Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is recommended as the primary solvent due to its broad use for dissolving quinolinone derivatives in biological assays[1][3][4][5].
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile, tared microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). It is common practice to prepare stock solutions of novel compounds at a concentration of 10 mM[3].
-
Dissolution:
-
Cap the tube securely and vortex the mixture thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particles.
-
If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 40°C) or brief sonication can be applied.
-
-
Sterilization (Optional): If required for sterile cell culture applications, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage. When stored properly, stock solutions in DMSO are generally stable.
-
Preparation of Working Solutions
Objective: To dilute the high-concentration stock solution to the final desired concentration for use in biological assays.
Materials:
-
Prepared stock solution of this compound in DMSO
-
Appropriate aqueous buffer or cell culture medium
-
Sterile tubes
Procedure:
-
Thawing the Stock Solution: Remove an aliquot of the stock solution from the -80°C freezer and allow it to thaw completely at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution with the appropriate aqueous buffer or cell culture medium to achieve the final desired experimental concentration.
-
Important: To avoid precipitation of the compound, it is crucial to add the DMSO stock solution to the aqueous medium and mix immediately and thoroughly. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to minimize solvent-induced toxicity.
-
-
Final Concentration and Control:
-
Prepare a vehicle control containing the same final concentration of DMSO as the experimental samples.
-
Use the freshly prepared working solutions immediately for your experiments.
-
Potential Signaling Pathway Involvement
While the specific molecular targets of this compound are not well-defined in the available literature, other quinoline-based compounds have been shown to act as kinase inhibitors. For instance, Neratinib, a complex quinoline derivative, is an irreversible inhibitor of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) tyrosine kinases[6][7]. These receptors are key components of signaling pathways that regulate cell proliferation, survival, and differentiation. The PI3K/AKT/mTOR pathway is a critical downstream cascade of EGFR/HER2 signaling[8].
Below is a generalized diagram of the EGFR/HER2 signaling pathway, which could be a potential area of investigation for the biological activity of this compound.
Caption: Hypothetical inhibition of the EGFR/HER2 signaling pathway.
Experimental Workflow
The following diagram illustrates a general workflow for screening the biological activity of this compound in a cell-based assay.
Caption: General workflow for in vitro cell-based experiments.
References
- 1. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]
- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cibtech.org [cibtech.org]
- 6. Neratinib | C30H29ClN6O3 | CID 9915743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Neratinib Maleate | C34H33ClN6O7 | CID 67307512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-Ethoxyquinolin-2(1H)-one in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
These application notes and protocols are intended for guidance in a research setting. No definitive dosage and administration data for 8-Ethoxyquinolin-2(1H)-one in animal models has been identified in publicly available literature. The following information is based on data from structurally similar compounds, general pharmacological principles, and standard laboratory procedures. It is imperative for researchers to conduct thorough dose-finding and toxicology studies to determine the safety and efficacy of this compound for any specific application.
Introduction
This compound is a quinolinone derivative with potential pharmacological activity. Its structural analog, 8-hydroxyquinolin-2(1H)-one, has been investigated for its activity as a β2-adrenoceptor agonist. This suggests that this compound may also modulate the β2-adrenergic signaling pathway, making it a candidate for studies related to respiratory and cardiovascular conditions. This document provides a framework for the preparation, administration, and initial dosage exploration of this compound in common animal models.
Potential Signaling Pathway
Quinolinone derivatives, such as the related 8-hydroxyquinolin-2(1H)-one, have been shown to act as β2-adrenoceptor agonists. The binding of an agonist to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), typically initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This second messenger then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in a physiological response, such as smooth muscle relaxation.
Caption: Proposed β2-Adrenergic Receptor Signaling Pathway for this compound.
Quantitative Data from Analogues
Due to the absence of specific data for this compound, the following table summarizes in vivo dosage information for other quinolinone derivatives to provide a potential starting point for dose-range finding studies.
| Compound | Animal Model | Route of Administration | Dosage | Observed Effect |
| 6-(4-acetyl-2-methylimidazol-1-yl)-8-methyl-2(1H)-quinolinone | Conscious Dog | Not Specified | 0.125 mg/kg | Increased cardiac contractility |
| 6-(2,4-dimethylimidazol-1-yl)-8-methyl-2(1H)-quinolinone derivative | Conscious Dog | Not Specified | 0.25 mg/kg | Increased cardiac contractility |
Experimental Protocols
Preparation of Dosing Solutions
The solubility of this compound in aqueous solutions is expected to be low. Therefore, a suitable vehicle is required for in vivo administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Solubility Test: Begin by testing the solubility of this compound in various vehicles to determine the most appropriate one. A common starting vehicle for poorly soluble compounds is a mixture of DMSO, PEG400, and saline.
-
Vehicle Preparation (Example): A common vehicle formulation is 10% DMSO, 40% PEG400, and 50% saline.
-
Dosing Solution Preparation: a. Weigh the required amount of this compound powder. b. Dissolve the powder in the required volume of DMSO first. c. Add the PEG400 and vortex thoroughly. d. Finally, add the saline or PBS dropwise while vortexing to prevent precipitation. e. If the solution is not clear, sonicate for 5-10 minutes. f. Visually inspect the solution for any precipitates before administration. g. Prepare fresh dosing solutions on the day of the experiment.
Dose-Finding Study Protocol (Exploratory)
Given the lack of established dosages, a dose-finding study is essential. This protocol outlines a simple approach to identify a tolerated dose range.
Animal Model: Male C57BL/6 mice (8-10 weeks old)
Groups:
-
Group 1: Vehicle control
-
Group 2: 0.1 mg/kg this compound
-
Group 3: 1 mg/kg this compound
-
Group 4: 10 mg/kg this compound
-
Group 5: 50 mg/kg this compound
Administration: Single intraperitoneal (IP) injection.
Monitoring:
-
Observe animals for any signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture, changes in breathing) immediately after dosing and at 1, 4, 24, and 48 hours post-injection.
-
Record body weight daily for 7 days.
-
At the end of the observation period, euthanize animals and perform gross necropsy to look for any organ abnormalities.
Based on the results of this initial study, the dose range for efficacy studies can be refined.
Administration Protocols
Materials:
-
Appropriately sized gavage needle (flexible or rigid with a ball tip)
-
Syringe
-
Dosing solution
Procedure:
-
Animal Restraint:
-
Mouse: Grasp the mouse by the scruff of the neck to immobilize the head. The body should be held securely.
-
Rat: Firmly hold the rat over the shoulders, with the head between the index and middle fingers.
-
-
Gavage Needle Insertion: a. Measure the gavage needle from the tip of the animal's nose to the last rib to ensure it will reach the stomach. b. Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. c. The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition.
-
Substance Administration: a. Once the needle is in the correct position, administer the dosing solution slowly and steadily. b. Withdraw the needle in a single, smooth motion.
-
Post-Administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing or regurgitation.
Materials:
-
25-27 gauge needle
-
Syringe
-
Dosing solution
Procedure:
-
Animal Restraint: Securely restrain the mouse by the scruff of the neck, allowing the abdomen to be exposed.
-
Injection Site: The injection should be made in the lower right or left quadrant of the abdomen to avoid the bladder and major organs.
-
Injection: a. Tilt the mouse slightly with the head downwards. b. Insert the needle at a 15-20 degree angle. c. Aspirate gently to ensure no blood or urine is drawn back, which would indicate improper placement. d. Inject the solution smoothly.
-
Needle Withdrawal: Withdraw the needle and return the mouse to its cage.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for conducting an in vivo study with this compound.
Caption: General Experimental Workflow for In Vivo Studies.
Application Notes and Protocols for the Quantification of 8-Ethoxyquinolin-2(1H)-one
These application notes provide detailed methodologies for the quantitative analysis of 8-Ethoxyquinolin-2(1H)-one in various matrices. The protocols are based on established analytical techniques for structurally similar quinolinone and quinoline derivatives, providing a robust starting point for method development and validation.
Application Note 1: Quantification of this compound using High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the determination of this compound in bulk materials and simple formulations. The principle relies on the separation of the analyte from a mixture using reversed-phase HPLC, followed by detection using a UV-Vis detector at a wavelength of maximum absorbance.
Experimental Protocol
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode-Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (or other suitable buffer components).
-
This compound reference standard.
-
Volumetric flasks, pipettes, and autosampler vials.
2. Preparation of Mobile Phase and Standards:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).
3. Chromatographic Conditions:
-
Column: C18 (150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution can be optimized. A starting point could be a gradient from 30% B to 70% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Based on the UV spectrum of this compound. A preliminary scan should be performed. For similar quinolinone structures, a wavelength in the range of 254-320 nm is often appropriate.[1]
-
Run Time: Approximately 15 minutes.
4. Sample Preparation:
-
Accurately weigh a sample containing this compound and dissolve it in a known volume of acetonitrile.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Quantitative Data Summary
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Note: These values are typical for HPLC-UV methods for similar compounds and should be established during method validation for this compound.
Experimental Workflow
Caption: Workflow for HPLC-UV analysis.
Application Note 2: Sensitive Quantification of this compound using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method offers higher sensitivity and selectivity compared to UV detection, making it suitable for trace-level quantification of this compound in complex matrices such as biological fluids. The method is based on the native fluorescence of the quinolinone ring system.[2][3]
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system equipped with a Fluorescence Detector (FLD).
-
Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Buffer (e.g., phosphate or acetate buffer, pH adjusted).
-
This compound reference standard.
-
Volumetric flasks, pipettes, and autosampler vials.
2. Preparation of Mobile Phase and Standards:
-
Mobile Phase A: 20 mM Phosphate buffer (pH 7.0).
-
Mobile Phase B: Acetonitrile.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve in 100 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution to achieve concentrations in the ng/mL range (e.g., 1-1000 ng/mL).
3. Chromatographic Conditions:
-
Column: C18 (150 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is recommended for complex matrices. A starting point could be a gradient from 20% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 20 µL.
-
Fluorescence Detection:
-
Run Time: Approximately 20 minutes.
4. Sample Preparation (for Plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration in the sample from the calibration curve.
Quantitative Data Summary
| Parameter | Typical Value |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Note: These values are typical for HPLC-FLD methods for similar compounds and should be established during method validation.
Experimental Workflow
Caption: Workflow for HPLC-FLD analysis of plasma samples.
Application Note 3: UV-Vis Spectrophotometric Quantification of this compound
This is a simple and rapid method suitable for the quantification of this compound in solutions with no interfering substances.
Experimental Protocol
1. Instrumentation and Materials:
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes (1 cm path length).
-
Solvent (e.g., Ethanol, Methanol, or Acetonitrile).
-
This compound reference standard.
-
Volumetric flasks and pipettes.
2. Method:
-
Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent, with concentrations that give absorbances in the linear range of the instrument (typically 0.1 to 1.0).
-
Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration.
-
Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at λmax.
-
Calculation: Determine the concentration of the sample from the calibration curve.
Quantitative Data Summary
| Parameter | Typical Value |
| λmax | To be determined (expect in the 250-350 nm range)[1] |
| Linearity (r²) | > 0.995 |
| Molar Absorptivity (ε) | To be determined |
Note: This method is less specific than chromatographic methods and is susceptible to interference from other UV-absorbing compounds in the sample matrix.
Logical Relationship Diagram
Caption: Logical steps for UV-Vis spectrophotometric analysis.
References
Troubleshooting & Optimization
Technical Support Center: 8-Ethoxyquinolin-2(1H)-one Synthesis
Welcome to the technical support center for the synthesis of 8-Ethoxyquinolin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods for synthesizing the quinolin-2(1H)-one core, which can be adapted for 8-ethoxy substitution, are variations of the Knorr quinoline synthesis and the Conrad-Limpach synthesis. Typically, the synthesis involves the cyclization of a β-anilinoacrylate derivative, which is formed from an appropriately substituted aniline and a β-ketoester or a related three-carbon synthons. Another approach involves the etherification of 8-hydroxyquinolin-2(1H)-one.
Q2: I am getting a low yield of my final product. What are the potential causes?
A2: Low yields can stem from several factors. Incomplete reaction is a common issue, often due to insufficient reaction time or temperature. Side reactions, such as the formation of the isomeric 4-quinolone in Conrad-Limpach type syntheses, can also significantly reduce the yield of the desired 2-quinolone.[1] Impurities in starting materials or solvents can inhibit the reaction. Finally, product loss during workup and purification is a frequent contributor to low overall yields.
Q3: My purified product shows unexpected peaks in the NMR spectrum. What could these be?
A3: Unexpected NMR peaks often indicate the presence of isomers, unreacted starting materials, or byproducts. In the context of quinolinone synthesis, a common impurity is the 4-hydroxyquinoline isomer.[1] Depending on the specific route, you might also see residual starting aniline or β-ketoester. If an etherification route from 8-hydroxyquinolin-2(1H)-one is used, incomplete reaction would result in the presence of the starting material.
Q4: What is the best method to purify this compound?
A4: The purification method of choice depends on the nature and quantity of the impurities. Column chromatography on silica gel is a widely used and effective technique for separating the desired product from isomers and other byproducts. Recrystallization from a suitable solvent system can also be a highly effective method for obtaining high-purity material, provided the impurities have different solubility profiles.
Troubleshooting Guides
Low Reaction Yield
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials (TLC/LC-MS analysis) | Inadequate reaction temperature or time. | Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress. Extend the reaction time and follow the reaction by TLC or LC-MS until the starting material is consumed. For Conrad-Limpach type cyclizations, high temperatures (often >200°C) are required.[1] |
| Inefficient catalyst or incorrect catalyst loading. | If using a catalyst (e.g., acid or base), ensure it is fresh and of the correct concentration. Optimize the catalyst loading by running small-scale parallel reactions with varying amounts of the catalyst. | |
| Presence of significant side products | Formation of the isomeric 4-quinolone. | In Conrad-Limpach type syntheses, the reaction conditions can influence the regioselectivity. Using a high-boiling, inert solvent like mineral oil or Dowtherm A can favor the formation of the 2-quinolone isomer.[1] |
| Polymerization or degradation of starting materials/product. | Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents are sensitive to air or moisture. Lowering the reaction temperature might be necessary if degradation is observed at higher temperatures, though this may require longer reaction times. | |
| Product loss during workup | Emulsion formation during extraction. | Add a small amount of brine to the aqueous layer to break the emulsion. Alternatively, filtering the mixture through a pad of celite can be effective. |
| Product precipitation during extraction. | Use a larger volume of extraction solvent or a more solubilizing solvent system. |
Product Purity Issues
| Symptom | Possible Cause | Suggested Solution |
| Presence of starting materials in the final product | Incomplete reaction. | Refer to the "Low Reaction Yield" table for solutions related to optimizing reaction conditions. |
| Contamination with isomeric byproducts (e.g., 4-quinolone) | Non-optimal reaction conditions. | Carefully control the reaction temperature and choice of solvent. High-boiling, non-polar solvents often favor the desired isomer.[1] |
| Co-elution during column chromatography. | Optimize the mobile phase for column chromatography. A gradient elution may be necessary to achieve better separation. Consider using a different stationary phase if silica gel is not effective. | |
| Discolored product | Presence of colored impurities or degradation products. | Treat the crude product with activated charcoal before recrystallization. Ensure that the purification solvents are of high purity. |
Experimental Protocols
General Procedure for the Synthesis of 8-Alkoxy-Substituted Quinolones (Adapted from related syntheses)
This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
Step 1: Formation of the β-Anilinoacrylate Intermediate
-
To a solution of 2-ethoxyaniline (1 equivalent) in a suitable solvent (e.g., toluene or ethanol), add diethyl malonate (1.1 equivalents).
-
Add a catalytic amount of a weak acid (e.g., acetic acid) or a Lewis acid.
-
Heat the mixture to reflux and monitor the reaction by TLC or LC-MS for the disappearance of the aniline.
-
Upon completion, remove the solvent under reduced pressure to obtain the crude β-anilinoacrylate intermediate.
Step 2: Cyclization to this compound
-
Add the crude intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A or diphenyl ether.
-
Heat the mixture to a high temperature (typically 220-260°C).
-
Monitor the cyclization reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature, which should cause the product to precipitate.
-
Collect the solid by filtration and wash with a non-polar solvent (e.g., hexanes) to remove the high-boiling solvent.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General synthesis workflow for this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
Technical Support Center: Optimizing Reaction Conditions for 8-Ethoxyquinolin-2(1H)-one
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for the synthesis of 8-Ethoxyquinolin-2(1H)-one. It offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A widely applicable method for the synthesis of this compound is the O-ethylation of its precursor, 8-hydroxyquinolin-2(1H)-one. This approach involves the selective addition of an ethyl group to the hydroxyl moiety.
Q2: I am getting a mixture of N- and O-ethylated products. How can I improve the selectivity for O-ethylation?
A2: Studies on the alkylation of quinolin-2(1H)-one derivatives have shown that substitution at the 8-position often leads to exclusive O-alkylation. If you are observing N-alkylation, it is crucial to verify the identity and purity of your starting material. The presence of unsubstituted quinolin-2(1H)-one as an impurity could lead to the formation of the N-ethylated byproduct.
Q3: My reaction to form 8-hydroxyquinolin-2(1H)-one is not proceeding to completion. What are the possible reasons?
A3: Incomplete conversion in the synthesis of 8-hydroxyquinolin-2(1H)-one can be due to several factors. Ensure that the starting materials are pure and dry. The reaction is often sensitive to moisture. Additionally, verify the reaction temperature and time, as insufficient heating or shorter reaction durations can lead to incomplete conversion.
Q4: What are the best practices for purifying the final product, this compound?
A4: Purification of this compound is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the solubility of the product and impurities. For column chromatography, a solvent system of ethyl acetate and hexane is a common starting point, with the polarity adjusted based on TLC analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound and its precursor.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of 8-hydroxyquinolin-2(1H)-one | - Impure starting materials.- Incorrect reaction temperature.- Suboptimal reaction time. | - Ensure the purity of reactants before starting the reaction.- Carefully monitor and control the reaction temperature as specified in the protocol.- Optimize the reaction time by monitoring the reaction progress using Thin Layer Chromatography (TLC). |
| Formation of multiple byproducts in the ethylation step | - Competing N-alkylation.- Impurities in the 8-hydroxyquinolin-2(1H)-one starting material.- Use of an inappropriate base or solvent. | - As mentioned in the FAQs, 8-substituted quinolinones favor O-alkylation. Verify starting material purity.[1]- Purify the 8-hydroxyquinolin-2(1H)-one precursor thoroughly before proceeding to the ethylation step.- Screen different bases (e.g., K₂CO₃, NaH) and solvents (e.g., DMF, Acetone) to optimize selectivity. |
| Difficulty in removing the solvent (DMF) after the reaction | - DMF has a high boiling point. | - After the reaction is complete, perform an aqueous workup to transfer the product to an organic layer (e.g., ethyl acetate) and wash thoroughly with water or brine to remove DMF. |
| Product decomposition during purification | - Product may be sensitive to heat or acid/base. | - Use milder purification techniques. For column chromatography, consider using a neutral silica gel. For recrystallization, avoid excessively high temperatures. |
Experimental Protocols
Protocol 1: Synthesis of 8-Hydroxyquinolin-2(1H)-one
This protocol is based on analogous syntheses of substituted quinolin-2-ones.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Aminophenol | 109.13 | 10.91 g | 0.1 |
| Diethyl malonate | 160.17 | 17.62 g | 0.11 |
| Sodium ethoxide | 68.05 | 7.48 g | 0.11 |
| Ethanol | 46.07 | 150 mL | - |
| Dowtherm A | - | 100 mL | - |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve sodium ethoxide in ethanol.
-
To this solution, add 2-aminophenol and diethyl malonate.
-
Reflux the mixture for 4 hours.
-
After reflux, cool the reaction mixture and remove the ethanol under reduced pressure.
-
To the resulting residue, add Dowtherm A and heat the mixture to 250 °C for 2 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Filter the precipitate, wash with a suitable solvent like ethanol or ether, and dry to obtain crude 8-hydroxyquinolin-2(1H)-one.
-
Purify the crude product by recrystallization from ethanol.
Protocol 2: Synthesis of this compound (O-Ethylation)
This proposed protocol is based on the known reactivity of 8-substituted quinolin-2(1H)-ones, which favors O-alkylation.[1]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 8-Hydroxyquinolin-2(1H)-one | 161.16 | 1.61 g | 0.01 |
| Ethyl iodide | 155.97 | 1.71 g | 0.011 |
| Potassium carbonate (K₂CO₃) | 138.21 | 2.07 g | 0.015 |
| Dimethylformamide (DMF) | 73.09 | 50 mL | - |
Procedure:
-
To a solution of 8-hydroxyquinolin-2(1H)-one in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl iodide to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor the progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
Technical Support Center: Synthesis of 8-Ethoxyquinolin-2(1H)-one
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 8-Ethoxyquinolin-2(1H)-one.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, a process that typically involves the O-alkylation of 8-hydroxyquinolin-2(1H)-one.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective Alkylating Agent: The ethylating agent (e.g., ethyl iodide, ethyl bromide) may have degraded. 2. Insufficient Base: The base (e.g., potassium carbonate) may not be strong enough or used in insufficient quantity to deprotonate the hydroxyl group of the starting material. 3. Low Reaction Temperature: The reaction may require more thermal energy to proceed at an adequate rate. 4. Presence of Water: Moisture can hydrolyze the alkylating agent and deactivate the base. | 1. Use a fresh, high-purity ethylating agent. Consider using a more reactive one, such as ethyl triflate, if other measures fail. 2. Ensure the base is anhydrous and use a sufficient excess (typically 2-3 equivalents). Consider a stronger base like sodium hydride if necessary, with appropriate safety precautions. 3. Increase the reaction temperature in increments of 10°C, monitoring for product formation and decomposition. 4. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of N-Alkylated Side Product | 1. Reaction Conditions: While O-alkylation is generally favored for 8-substituted quinolin-2(1H)-ones, certain conditions can promote N-alkylation. | 1. Employ a polar aprotic solvent like DMF or acetonitrile, which is known to favor O-alkylation. 2. Use a carbonate base (e.g., K₂CO₃, Cs₂CO₃) which is generally less likely to promote N-alkylation compared to stronger bases. 3. Maintain a moderate reaction temperature, as higher temperatures can sometimes lead to less selective reactions. |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. 2. Poor Solubility of Starting Material: The 8-hydroxyquinolin-2(1H)-one may not be fully dissolved in the reaction solvent. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting material is consumed. 2. Choose a solvent in which the starting material has better solubility, such as DMF or DMSO. Gentle heating can also improve solubility. |
| Difficulty in Product Purification | 1. Similar Polarity of Product and Byproducts: The desired product and any side products (e.g., N-alkylated isomer) may have similar polarities, making separation by column chromatography challenging. 2. Residual Starting Material: Unreacted 8-hydroxyquinolin-2(1H)-one can be difficult to separate from the product. | 1. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution may be necessary. 2. Consider recrystallization as an alternative or additional purification step. A suitable solvent system should be determined empirically. 3. If starting material is present, a mild basic wash during the work-up can help remove the acidic 8-hydroxyquinolin-2(1H)-one. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Williamson ether synthesis, which involves the O-alkylation of 8-hydroxyquinolin-2(1H)-one with an ethylating agent in the presence of a base.
Q2: Which ethylating agent and base combination is recommended for optimal yield?
A2: A combination of ethyl iodide or ethyl bromide as the alkylating agent and potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like N,N-dimethylformamide (DMF) is a standard and effective choice. Studies on related 8-substituted quinolin-2(1H)-ones have shown that these conditions exclusively favor the desired O-alkylation.
Q3: How can I minimize the formation of the N-alkylated isomer?
A3: For 8-substituted quinolin-2(1H)-ones, N-alkylation is generally not a significant issue under standard Williamson ether synthesis conditions. The substituent at the 8-position provides steric hindrance that disfavors N-alkylation. To further ensure selectivity, use of a carbonate base and a polar aprotic solvent is recommended.
Q4: What is a typical yield for the synthesis of this compound?
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase should be chosen to clearly separate the starting material (8-hydroxyquinolin-2(1H)-one), the desired product (this compound), and any potential side products. The spots can be visualized under UV light.
Experimental Protocols
Protocol 1: Synthesis of this compound via O-Alkylation
This protocol is based on established methods for the alkylation of substituted quinolin-2(1H)-ones.
Materials:
-
8-hydroxyquinolin-2(1H)-one
-
Ethyl iodide (or ethyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 8-hydroxyquinolin-2(1H)-one (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl iodide (1.5 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction mechanism for the O-alkylation of 8-hydroxyquinolin-2(1H)-one.
Technical Support Center: 8-Ethoxyquinolin-2(1H)-one Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered by researchers, scientists, and drug development professionals working with 8-Ethoxyquinolin-2(1H)-one.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a quinolinone derivative. The quinolinone scaffold is a common motif in medicinal chemistry. The molecule possesses both a somewhat polar lactam (a cyclic amide) group and a non-polar ethoxy group. This combination can lead to poor aqueous solubility due to the energetic cost of disrupting the crystal lattice and solvating both the polar and non-polar regions of the molecule. Poor solubility can significantly hinder in vitro assays, formulation development, and ultimately, bioavailability.
Q2: What are the predicted physicochemical properties of this compound?
While experimental data for this compound is limited in the public domain, we can infer some properties based on its structure and related compounds like 8-Ethoxyquinoline.
| Property | Predicted Value/Information | Implication for Solubility |
| LogP | ~2.5 - 3.5 | A positive LogP in this range suggests a preference for a non-polar environment over water, indicating low aqueous solubility. |
| Melting Point | Likely a crystalline solid with a relatively high melting point. | A high melting point often correlates with strong intermolecular forces in the crystal lattice, which must be overcome for dissolution, suggesting lower solubility. |
| pKa | The lactam proton is weakly acidic (pKa ~10-12), and the quinoline nitrogen is weakly basic (pKa ~2-4). | The molecule's charge state, and therefore its solubility, will be sensitive to pH. |
Q3: What are the initial recommended solvents for dissolving this compound?
For initial experiments, it is advisable to start with organic solvents in which this compound is likely to be more soluble. Based on its structure, the following solvents are recommended for creating stock solutions:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Methanol
For aqueous-based assays, it is common practice to prepare a high-concentration stock solution in DMSO and then dilute it into the aqueous experimental medium. Be mindful of the final DMSO concentration, as it can affect biological assays.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
Problem: My compound is not dissolving in my desired aqueous buffer.
Initial Assessment Workflow
Common challenges in working with quinolin-2(1H)-one derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinolin-2(1H)-one derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and biological evaluation of these compounds.
I. Synthesis
Frequently Asked Questions (FAQs)
Question: My Friedländer synthesis of a quinolin-2(1H)-one derivative is resulting in a low yield. What are the common causes and how can I troubleshoot this?
Answer: Low yields in the Friedländer synthesis, a common method for preparing quinoline derivatives, can stem from several factors. The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. The initial aldol condensation is often the rate-limiting step.[1]
Troubleshooting Strategies:
-
Catalyst Choice: The reaction can be catalyzed by either acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid, iodine, or various Lewis acids) or bases (e.g., potassium hydroxide).[1] The optimal catalyst often depends on the specific substrates. Experimenting with different catalysts can significantly improve yields. For instance, a one-pot synthesis using iron powder and a catalytic amount of aqueous hydrochloric acid for the in situ reduction of an o-nitroarylcarbaldehyde followed by condensation has been shown to give good to excellent yields.
-
Reaction Conditions: Traditional methods may require harsh conditions such as high temperatures, which can lead to side reactions and decreased yields, especially on a larger scale.[2] Consider using milder conditions. For example, the use of gold catalysts or carrying out the reaction under solvent-free conditions with p-toluenesulfonic acid and iodine has been reported to be effective.[2]
-
Substrate Reactivity: Electron-rich or sterically hindered substrates may require longer reaction times. Substrates sensitive to reduction, such as those containing bromo groups, can also present challenges in one-pot reduction/condensation reactions.
-
Side Reactions: To avoid side reactions like the aldol condensation of ketones under alkaline conditions, using an imine analog of the o-aniline starting material can be a useful strategy.[2]
Question: I am observing the formation of multiple products in my alkylation reaction of a quinolin-2(1H)-one. How can I control the regioselectivity?
Answer: Alkylation of quinolin-2(1H)-ones can lead to a mixture of N- and O-alkylation products. The regioselectivity of this reaction is influenced by factors such as the substitution pattern on the quinolin-2(1H)-one ring, the nature of the alkylating agent, the base, and the solvent used.
For example, the alkylation of quinolin-2(1H)-one and its C(6) and C(7) substituted derivatives with 2-bromoacetophenone or chloroacetone in the presence of potassium carbonate in DMF typically yields a mixture of N1- and O2-alkylated products, with the N1-alkylated product being the major one. However, under the same conditions, 8-substituted quinolin-2(1H)-ones can lead exclusively to O2-alkylated products.
To control the regioselectivity, you can try modifying the reaction conditions, such as changing the base or solvent, to favor the desired product.
II. Purification and Solubility
Frequently Asked Questions (FAQs)
Question: My synthesized quinolin-2(1H)-one derivative is difficult to purify. What are some recommended purification methods?
Answer: Common purification techniques for quinolin-2(1H)-one derivatives include column chromatography and recrystallization.
-
Column Chromatography: Silica gel column chromatography is a widely used method. A common eluent system is a mixture of dichloromethane and methanol, for example, in a 100:3 ratio.
-
Recrystallization: Recrystallization from a suitable solvent is an effective way to obtain highly pure crystalline material. Common solvents for recrystallization of quinolin-2(1H)-one derivatives include ethanol, methanol, or mixtures of ethanol and water. The choice of solvent will depend on the solubility of the specific derivative.
Experimental Protocol: General Recrystallization Procedure
-
Solubility Test: To find a suitable solvent, place a small amount of your crude product in a test tube and add a few drops of a test solvent. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to dissolve your crude product completely.
-
Decolorization (Optional): If your solution is colored due to impurities, you can add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should begin. Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Question: My quinolin-2(1H)-one derivative has poor solubility in aqueous solutions for biological assays. How can I improve its solubility?
Answer: Poor aqueous solubility is a common challenge for many organic compounds, including quinolin-2(1H)-one derivatives. Here are several strategies to improve solubility for biological screening:
-
Co-solvents: Using a water-miscible organic co-solvent is a common approach. Dimethyl sulfoxide (DMSO) is widely used to prepare stock solutions of compounds for biological assays. Other options include ethanol and methanol. It is crucial to determine the permissible concentration of the co-solvent in your specific assay, as high concentrations can be toxic to cells or interfere with the assay. For example, for the yeast Candida glabrata, DMSO and acetone concentrations should generally be below 2.5%, while ethanol and methanol concentrations should be below 5%.[3]
-
Formulation Strategies: For in vivo studies or more complex cellular assays, formulation approaches such as the use of cyclodextrins, liposomes, or nanosuspensions can be explored to enhance aqueous solubility and bioavailability.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can significantly impact solubility.
-
Salt Formation: If your derivative has a suitable basic or acidic handle, forming a pharmaceutically acceptable salt can dramatically increase aqueous solubility.
Quantitative Solubility Data Summary
| Solvent | General Solubility | Notes |
| Water | Generally Poor | Highly dependent on substituents. Introduction of polar groups can increase solubility. |
| DMSO | Generally Good | A common solvent for preparing stock solutions for biological assays. |
| DMF | Generally Good | Another polar aprotic solvent often used for synthesis and solubilization. |
| Ethanol | Moderate to Good | Solubility can vary significantly with substitution. |
| Methanol | Moderate to Good | Similar to ethanol, solubility is structure-dependent. |
| Dichloromethane | Moderate to Good | Often used as a solvent for extraction and chromatography. |
| Acetone | Moderate to Good | Useful for dissolving a range of organic compounds. |
III. Stability
Frequently Asked Questions (FAQs)
Question: How stable are quinolin-2(1H)-one derivatives under typical experimental conditions?
Answer: The quinolin-2(1H)-one scaffold is generally considered to be a stable heterocyclic system. It is often resistant to hydrolysis under both acidic and basic conditions, as well as being stable towards many oxidizing and reducing agents, even at elevated temperatures.
However, the stability can be influenced by the nature and position of substituents on the ring. Under harsh oxidative conditions, such as treatment with hydroxyl radicals, the quinolin-2(1H)-one ring can be opened. For instance, in advanced oxidation processes, the pyridine ring can be cleaved.
For routine experimental handling and storage, solutions of quinolin-2(1H)-one derivatives in common organic solvents like DMSO are generally stable when stored properly (e.g., at -20°C, protected from light). It is always good practice to assess the stability of a new compound under the specific conditions of your experiment, especially for long-term storage or assays involving prolonged incubation times.
IV. Biological Assays
Frequently Asked questions (FAQs)
Question: I am getting inconsistent or unexpected results in my high-throughput screening (HTS) campaign with a quinolin-2(1H)-one derivative. Could my compound be a "false positive"?
Answer: Yes, it is possible. False positives are a common issue in HTS and can be caused by a variety of factors not related to the specific target of interest. Compounds that frequently appear as hits in multiple, unrelated screens are often referred to as Pan-Assay Interference Compounds (PAINS). While not all quinolin-2(1H)-one derivatives are PAINS, some may exhibit properties that lead to assay interference.
Common Causes of False Positives:
-
Compound Aggregation: At higher concentrations, some organic molecules can form aggregates that non-specifically inhibit enzymes or disrupt protein-protein interactions.
-
Reactivity: Some compounds can react covalently and non-specifically with proteins, for instance, with cysteine residues.
-
Redox Activity: Compounds that can undergo redox cycling can interfere with assays that are sensitive to the redox state of the environment.
-
Assay Technology Interference: The intrinsic properties of a compound can directly interfere with the detection method of an assay.
Question: Can the intrinsic fluorescence of quinolin-2(1H)-one derivatives interfere with fluorescence-based assays?
Answer: Yes, this is a critical consideration. The quinolin-2(1H)-one core is a known fluorophore, and its derivatives can exhibit significant fluorescence.[4][5] This intrinsic fluorescence can interfere with fluorescence-based assays in several ways:
-
Direct Signal Overlap: If the excitation and emission spectra of your compound overlap with those of the assay's fluorescent probe, it can lead to a false positive or a false negative result.
-
Fluorescence Quenching or Enhancement: Your compound might interact with the assay's fluorescent reporter, leading to quenching or enhancement of its signal, which can be misinterpreted as biological activity.
Troubleshooting Workflow for Potential Assay Interference
Caption: A logical workflow for troubleshooting inconsistent HTS results.
Recommended Actions:
-
Characterize Photophysical Properties: Measure the excitation and emission spectra of your quinolin-2(1H)-one derivative to assess potential overlap with your assay's fluorophores.
-
Run Control Experiments: Include controls where your compound is tested in the assay in the absence of the biological target to measure its direct effect on the assay signal.
-
Use Orthogonal Assays: Confirm any hits from a primary screen using a secondary, orthogonal assay that employs a different detection technology (e.g., a label-free method if the primary screen was fluorescence-based).
-
Consult PAINS Databases: Check your compound's structure against publicly available PAINS databases to see if it contains known problematic substructures.
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Reactive Sites in 2(1H)-Quinolone Derivatives for the Detection of Biologically Important Sulfur Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of fluorescent quinolin-2-one and coumarin derivatives including dipeptides with lipid bilayers - RSC Advances (RSC Publishing) [pubs.rsc.org]
How to minimize byproducts in 8-Ethoxyquinolin-2(1H)-one synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in minimizing byproducts during the synthesis of 8-Ethoxyquinolin-2(1H)-one. The primary synthetic route discussed is the Knorr quinoline synthesis, which involves the acid-catalyzed cyclization of a β-ketoanilide.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is yielding a significant amount of a byproduct that has similar solubility to my desired this compound, making purification difficult. What is this likely byproduct and how can I minimize it?
A1: A common and often difficult-to-separate byproduct in the Knorr synthesis of 2-quinolones is the isomeric 4-hydroxyquinoline. The formation of this byproduct is favored under certain reaction conditions.
Troubleshooting Steps:
-
Acid Concentration: The ratio of acid catalyst to your β-ketoanilide intermediate is a critical factor. A large excess of a strong acid, such as polyphosphoric acid (PPA) or concentrated sulfuric acid, favors the formation of the desired 2-hydroxyquinoline (which exists as the this compound tautomer). Insufficient acid can promote the competing reaction pathway that leads to the 4-hydroxyquinoline isomer.
-
Reaction Temperature: While high temperatures are necessary for the cyclization, excessive heat can lead to degradation and the formation of other side products. It is crucial to carefully control the temperature as specified in the protocol.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Incomplete cyclization of the intermediate anilide will result in it being a major impurity. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).
Q2: My overall yield of this compound is consistently low. What are the potential causes and solutions?
A2: Low yields can stem from several factors, from the quality of starting materials to the reaction conditions and work-up procedure.
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure that the 2-ethoxyaniline and the β-ketoester (e.g., diethyl malonate) are of high purity. Impurities in the starting materials can lead to the formation of unwanted side products and consume reagents.
-
Incomplete Formation of the β-Ketoanilide Intermediate: The first step of the Knorr synthesis is the formation of the β-ketoanilide from 2-ethoxyaniline and the β-ketoester. This reaction is often driven by the removal of water or ethanol. Ensure this step is complete before proceeding to the acid-catalyzed cyclization.
-
Sub-optimal Cyclization Conditions: As mentioned in Q1, the acid concentration and temperature are crucial for efficient cyclization. If using sulfuric acid, ensure it is concentrated and acts as a dehydrating agent.
-
Product Precipitation and Isolation: The desired product may precipitate from the reaction mixture upon cooling or quenching with water. Ensure the pH is adjusted appropriately during work-up to maximize precipitation and minimize solubility in the aqueous phase. Thoroughly wash the collected solid with cold water to remove any remaining acid and inorganic salts.
Q3: After quenching the reaction with water, I obtain a dark, tarry solid instead of a crystalline product. What causes this and how can it be prevented?
A3: The formation of a tarry product is often due to polymerization or degradation of the starting materials or product under the harsh acidic and high-temperature conditions.
Troubleshooting Steps:
-
Controlled Quenching: The quenching process should be done carefully and with cooling. Pouring the hot, acidic reaction mixture rapidly into water can cause localized heating and degradation. It is often better to cool the reaction mixture to a manageable temperature before slowly adding it to ice-cold water with vigorous stirring.
-
Temperature Control: Overheating during the cyclization step is a common cause of tar formation. Use a well-controlled heating mantle or oil bath and monitor the internal reaction temperature.
-
Reaction Time: Prolonged reaction times at high temperatures can increase the likelihood of degradation. Monitor the reaction by TLC and stop the reaction once the starting material is consumed.
Byproduct Formation Under Various Conditions
The following table summarizes the expected impact of different reaction parameters on the yield of the desired product and the formation of the key 4-hydroxyquinoline byproduct.
| Parameter | Condition | Expected this compound Yield | Expected 4-Hydroxyquinoline Byproduct Formation |
| Acid Catalyst | High Excess (e.g., >10 eq. PPA) | Higher | Lower |
| Low Amount (e.g., <5 eq. PPA) | Lower | Higher | |
| Temperature | Optimal (e.g., 100-120 °C) | Optimal | Dependent on other factors |
| Too High (>140 °C) | Decreased (due to degradation) | May increase, along with other byproducts | |
| Reaction Time | Insufficient | Low (incomplete reaction) | Low |
| Optimal | Optimal | Minimized | |
| Excessive | Decreased (due to degradation) | May increase, along with other byproducts |
Experimental Protocols
Protocol 1: Synthesis of the β-Ketoanilide Intermediate
This protocol describes the formation of the necessary precursor for the Knorr cyclization.
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 2-ethoxyaniline (1 equivalent), diethyl malonate (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.
-
Heat the mixture to reflux and monitor the collection of ethanol in the Dean-Stark trap.
-
Once the theoretical amount of ethanol has been collected, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure to yield the crude β-ketoanilide. This intermediate can be used in the next step without further purification.
Protocol 2: Knorr Cyclization to this compound
This protocol details the acid-catalyzed cyclization to form the final product.
-
Carefully add the crude β-ketoanilide from Protocol 1 to a flask containing a 10-fold excess (by weight) of polyphosphoric acid (PPA) or concentrated sulfuric acid, with mechanical stirring.
-
Heat the mixture to 100-120 °C and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 dichloromethane:methanol eluent).
-
After the reaction is complete, cool the mixture to below 60 °C.
-
Slowly and carefully pour the reaction mixture into a beaker of ice water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the pH is approximately 7.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with copious amounts of cold water and then a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the crude this compound.
Protocol 3: Purification by Recrystallization
This protocol provides a general method for purifying the crude product.
-
Dissolve the crude this compound in a minimal amount of a hot solvent, such as ethanol, methanol, or a mixture of ethanol and water.
-
If the solution is colored, a small amount of activated charcoal can be added, and the hot solution can be filtered through a pad of celite to remove the charcoal.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
Technical Support Center: Optimizing Biological Assays for 8-Ethoxyquinolin-2(1H)-one and Other Novel Quinolinone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their biological assays for 8-Ethoxyquinolin-2(1H)-one and other novel quinolinone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common initial biological assays to run for a novel quinolinone derivative like this compound?
A1: Typically, initial screening for a novel compound like this compound involves assessing its cytotoxic or anti-proliferative effects on various cancer cell lines. A common and well-established method for this is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. Following initial cytotoxicity screening, if a specific molecular target is hypothesized (e.g., a kinase), a targeted enzyme inhibition assay would be the next logical step.
Q2: I am observing high background fluorescence in my assay. Could the quinolinone structure of my compound be the cause?
A2: Yes, quinolinone scaffolds are known to possess intrinsic fluorescent properties. This autofluorescence can interfere with fluorescence-based assays, leading to high background readings.[1] It is crucial to run proper controls, including wells with the compound alone, to measure its intrinsic fluorescence at the assay's excitation and emission wavelengths.
Q3: My compound, this compound, has poor solubility in aqueous media. How can I address this in my cell-based assays?
A3: Poor aqueous solubility is a common challenge with heterocyclic compounds like quinolinones.[2][3] To improve solubility, you can dissolve the compound in a small amount of a polar organic solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock can then be diluted in cell culture media to the final desired concentration. It is critical to keep the final DMSO concentration in the assay low (typically below 0.5%) to avoid solvent-induced cytotoxicity. Additionally, assessing the compound's solubility at different pH levels and ionic strengths may provide insights for optimizing assay buffers.[2][4]
Q4: I am getting inconsistent IC50 values for my compound across different experiments. What could be the reason?
A4: Inconsistent IC50 values can arise from several factors. For compounds like quinolinones, aggregation at higher concentrations is a potential issue that can lead to variable results.[5] Other common causes include variability in cell seeding density, different passage numbers of cells, and instability of the compound in the assay medium over the incubation period. Ensuring consistent experimental conditions and checking for compound aggregation can help improve reproducibility.
Troubleshooting Guides
Guide 1: Troubleshooting the MTT Assay
This guide addresses common issues encountered when using the MTT assay to assess the cytotoxicity of this compound.
| Problem | Possible Cause | Recommended Solution |
| High background absorbance in wells with compound but no cells | The compound may be directly reducing the MTT reagent. | Run a control plate with the compound in cell-free media to quantify its direct effect on MTT reduction and subtract this from the experimental values.[6] |
| The compound has precipitated out of solution and is interfering with the absorbance reading. | Visually inspect the wells for any precipitate. If present, try lowering the compound concentration or using a different solubilizing agent. | |
| Low signal or no purple color change | The cells may not be metabolically active enough, or the cell number is too low. | Optimize the cell seeding density and ensure cells are in the logarithmic growth phase before adding the compound.[5] |
| The incubation time with MTT is too short. | Increase the incubation time with the MTT reagent, as some cell lines may require longer to produce a strong signal. | |
| Inconsistent results between replicate wells | Uneven cell seeding or pipetting errors. | Ensure a homogenous cell suspension before seeding and be precise with all pipetting steps. |
| The compound has precipitated in some wells. | Check for precipitation and consider the solubility limits of the compound in your assay medium. |
Guide 2: Troubleshooting Fluorescence-Based Assays
This guide focuses on issues related to the intrinsic fluorescence of quinolinone derivatives in fluorescence-based assays (e.g., kinase assays, fluorescent cell imaging).
| Problem | Possible Cause | Recommended Solution |
| High background fluorescence | The compound is autofluorescent at the assay's excitation/emission wavelengths. | Measure the fluorescence of the compound alone at various concentrations and subtract this from the total fluorescence. Consider using a fluorescent dye with a spectral profile that does not overlap with that of your compound.[7] |
| Quenching of the fluorescent signal | The compound absorbs light at the excitation or emission wavelength of the fluorescent probe. | Perform a spectral scan of your compound to identify its absorbance spectrum. If there is an overlap, you may need to use a different fluorescent probe or a non-fluorescent assay format. |
| False positives in a gain-of-signal assay | The compound's autofluorescence is being misinterpreted as a positive signal. | Always run a parallel assay in the absence of the fluorescent probe to quantify the compound's contribution to the signal.[1] |
| Difficulty distinguishing true signal from background | Low signal-to-noise ratio due to compound interference. | Optimize the concentration of the fluorescent probe and the gain settings of the plate reader. If possible, use a fluorescent probe with a higher quantum yield. |
Data Presentation
The following table provides a template for presenting quantitative data, such as IC50 values, for novel quinolinone derivatives. The data presented here is a compilation of representative IC50 values for various quinolinone and quinazoline derivatives against different cancer cell lines from published literature, illustrating a standard format for data reporting.
Table 1: Anti-proliferative Activity of Representative Quinolinone/Quinazoline Derivatives against Various Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| NitroFQ 3e | T47D | Breast Cancer | <50 | |
| Reduced FQ 4c | PC3 | Prostate Cancer | <50 | [8] |
| TriazoloFQ 5a | A375 | Melanoma | <50 | [8] |
| Compound 5d | HepG2 | Liver Cancer | 1.94 | [9] |
| Compound 5d | MCF-7 | Breast Cancer | 7.1 | [9] |
| Compound 71 | A549 | Lung Cancer | <10 | [9] |
| Derivative 18 | HCT116 | Colorectal Cancer | 0.329 µg/ml | [10] |
| Derivative 3a | Huh-7 | Liver Cancer | 13.04 |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Screening
This protocol outlines the steps for determining the cytotoxic effect of this compound on a cancer cell line.
Materials:
-
This compound
-
Cancer cell line of choice (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[8]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions in complete medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Generic Kinase Inhibition Assay (Fluorescence-Based)
This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase.
Materials:
-
This compound
-
Recombinant kinase and its specific substrate peptide
-
ATP
-
Kinase assay buffer
-
Fluorescent detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
White or black 384-well plates
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO and create serial dilutions in the kinase assay buffer.
-
Assay Setup: In a 384-well plate, add the kinase, its substrate, and the test compound at various concentrations. Include a positive control (a known inhibitor of the kinase) and a negative control (DMSO vehicle).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (usually 30°C or 37°C) for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add the fluorescent detection reagent according to the manufacturer's instructions. This reagent will typically generate a fluorescent signal that is proportional to the amount of ADP produced (an indicator of kinase activity).
-
Fluorescence Measurement: Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.
Mandatory Visualizations
References
- 1. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. researchgate.net [researchgate.net]
- 6. Is Your MTT Assay the Right Choice? [promega.com]
- 7. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 8. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Refining experimental protocols for 8-Ethoxyquinolin-2(1H)-one
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the experimental protocols involving 8-Ethoxyquinolin-2(1H)-one. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during synthesis, purification, and experimental use.
Frequently Asked Questions (FAQs)
1. What is the general approach for synthesizing this compound?
The synthesis of this compound can be adapted from established methods for quinolinone synthesis, such as the Gould-Jacobs reaction or variations thereof. A common route involves the cyclization of a substituted aniline precursor. One potential pathway starts from 2-aminophenol, which is first ethoxylated to form 2-ethoxyaniline. This intermediate is then reacted with a suitable three-carbon synthon, like diethyl malonate, followed by cyclization to form the quinolinone ring.
2. What are the key starting materials and reagents required?
Key starting materials typically include a substituted aniline (e.g., 2-ethoxyaniline) and a cyclizing agent (e.g., diethyl ethoxymethylenemalonate). The choice of solvent and base is crucial for reaction efficiency. Common solvents include ethanol or diphenyl ether, and bases like sodium ethoxide or triethylamine may be used.
3. What are the expected spectroscopic characteristics of this compound?
4. What are the potential biological activities and signaling pathways of this compound?
The biological activities of this compound are not yet fully elucidated. However, related quinolin-2(1H)-one derivatives have shown potential as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and HER-2 (Human Epidermal Growth Factor Receptor 2).[2] This suggests that this compound might also interact with these or other receptor tyrosine kinases, potentially affecting downstream signaling pathways involved in cell proliferation and survival, such as the MAPK and PI3K/Akt pathways. Further research is needed to confirm these activities.
Experimental Protocols
Synthesis of this compound (Proposed Method)
This protocol is a proposed synthetic route adapted from general quinolinone synthesis methodologies. Optimization of reaction conditions may be necessary.
Materials:
-
2-Ethoxyaniline
-
Diethyl ethoxymethylenemalonate (EMME)
-
Diphenyl ether (solvent)
-
Sodium ethoxide (base)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Condensation: In a round-bottom flask, dissolve 2-ethoxyaniline (1 equivalent) in ethanol. Add diethyl ethoxymethylenemalonate (1.1 equivalents) and a catalytic amount of sodium ethoxide. Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cyclization: After the initial condensation is complete, carefully evaporate the ethanol under reduced pressure. To the resulting residue, add a high-boiling point solvent such as diphenyl ether. Heat the mixture to 240-250 °C for 30-60 minutes to induce cyclization.
-
Work-up: Allow the reaction mixture to cool to room temperature. Add hexane to precipitate the crude product. Filter the precipitate and wash with hexane to remove the diphenyl ether.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. Alternatively, column chromatography on silica gel using an ethyl acetate/hexane gradient can be employed for higher purity.
-
Characterization: Confirm the structure of the synthesized this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no product yield in synthesis | Incomplete condensation or cyclization. | Ensure anhydrous conditions. Increase reaction time or temperature for the cyclization step. Consider using a stronger base for the condensation. |
| Decomposition of starting materials or product at high temperatures. | Lower the cyclization temperature and extend the reaction time. Use a milder cyclizing agent if possible. | |
| Presence of multiple spots on TLC after reaction | Incomplete reaction or formation of side products. | Monitor the reaction closely by TLC to determine the optimal reaction time. Adjust the stoichiometry of the reactants. |
| Impure starting materials. | Purify the starting materials before use. | |
| Difficulty in purifying the product | Co-precipitation of impurities. | Optimize the recrystallization solvent system. Use a different purification method, such as column chromatography. |
| Product is an oil instead of a solid. | Try to induce crystallization by scratching the flask or seeding with a small crystal. If it remains an oil, purification by column chromatography is recommended. | |
| Inconsistent biological assay results | Impure compound. | Re-purify the compound and confirm its purity by HPLC or LC-MS. |
| Compound degradation. | Store the compound under appropriate conditions (e.g., cool, dry, and protected from light). Prepare fresh solutions for each experiment. | |
| Cell line variability. | Use cells with a consistent passage number and ensure healthy cell culture conditions. |
Data Presentation
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1.45 | Triplet | 3H | -O-CH₂-CH₃ |
| 4.10 | Quartet | 2H | -O-CH₂ -CH₃ |
| 6.50 | Doublet | 1H | Ar-H |
| 7.00-7.50 | Multiplet | 3H | Ar-H |
| 7.80 | Doublet | 1H | Ar-H |
| 11.50 | Broad Singlet | 1H | NH |
Table 2: Hypothetical IC₅₀ Values for this compound in Cancer Cell Lines
| Cell Line | Target | IC₅₀ (µM) |
| A549 (Lung Carcinoma) | Proliferation | 15.2 |
| MCF-7 (Breast Cancer) | Proliferation | 22.5 |
| HCT116 (Colon Cancer) | Proliferation | 18.9 |
Visualizations
Caption: Proposed workflow for the synthesis and purification of this compound.
Caption: Potential signaling pathway inhibited by this compound.
References
Validation & Comparative
A New Contender in Bronchodilator Research: Comparative Analysis of a Novel 8-Hydroxyquinolin-2(1H)-one Scaffold
Researchers have identified a promising new class of potent and selective β2-adrenoceptor agonists based on an 8-hydroxyquinolin-2(1H)-one scaffold. This guide provides a comparative analysis of the lead compounds from this novel series against established long-acting β2-agonist (LABA) drugs, offering insights for drug development professionals in the respiratory field.
While direct biological data for 8-Ethoxyquinolin-2(1H)-one is not currently available in published literature, extensive research on the closely related 8-hydroxyquinolin-2(1H)-one analogues provides a strong basis for comparison and highlights a promising new direction in the search for advanced respiratory therapeutics. This analysis will focus on the performance of key analogues from this novel class, specifically compounds B05 and C08 , and compare them with the widely prescribed LABAs: Formoterol , Indacaterol , and Olodaterol .
The primary mechanism of action for these compounds is the activation of the β2-adrenergic receptor, a G-protein coupled receptor predominantly found on the smooth muscle cells of the airways. Activation of this receptor initiates a signaling cascade that leads to smooth muscle relaxation and bronchodilation.
β2-Adrenergic Receptor Signaling Pathway
The binding of a β2-agonist to its receptor triggers the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium and relaxation of the airway smooth muscle.
Comparative Efficacy and Potency
The in vitro potency of the novel 8-hydroxyquinolin-2(1H)-one analogues was determined by measuring their ability to stimulate cAMP production in cells expressing the human β2-adrenoceptor. The results demonstrate that compounds B05 and C08 exhibit exceptionally high potency, with EC50 values in the picomolar range, comparable to or exceeding that of established drugs like Olodaterol.
| Compound/Drug | Type | EC50 (cAMP Assay) | Intrinsic Activity (vs. Isoprenaline) |
| Compound B05 | Novel 8-hydroxyquinolin-2(1H)-one analogue | < 20 pM | Partial Agonist |
| Compound C08 | Novel 8-hydroxyquinolin-2(1H)-one analogue | < 20 pM | Partial Agonist |
| Formoterol | Existing LABA | ~250 pM | Full Agonist (90%) |
| Indacaterol | Existing LABA | ~2.5 nM | Partial Agonist (73%) |
| Olodaterol | Existing LABA | 100 pM | Partial Agonist (68-88%) |
Note: EC50 values can vary between different assay systems and cell lines. The data presented is a synthesis from available literature for comparative purposes.
Preclinical Bronchodilator Activity
Beyond cellular potency, the functional effect of these compounds was assessed in an ex vivo model using isolated guinea pig tracheal strips. This assay measures the ability of a compound to relax pre-contracted airway smooth muscle, providing a more direct indication of its potential as a bronchodilator.
| Compound/Drug | Onset of Action | Duration of Action |
| Compound B05 | Rapid | Long |
| Compound C08 | Rapid | Long |
| Formoterol | Rapid | Long (>12 hours) |
| Indacaterol | Rapid | Ultra-long (>24 hours) |
| Olodaterol | Rapid | Ultra-long (>24 hours) |
The novel analogues B05 and C08 demonstrated both a rapid onset and a long duration of action in these functional assays, suggesting a pharmacological profile suitable for a once-daily respiratory medication.[1]
Experimental Protocols
The following are representative protocols for the key experiments used to characterize the novel compounds and their comparators.
Cellular cAMP Assay (Representative Protocol)
This assay quantifies the intracellular accumulation of cyclic AMP following stimulation of the β2-adrenoceptor.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human β2-adrenoceptor are cultured under standard conditions.
-
Plating: Cells are harvested and seeded into 384-well microplates and allowed to adhere overnight.
-
Compound Addition: The growth medium is removed, and cells are incubated with various concentrations of the test compounds (e.g., B05, C08) or reference drugs (Formoterol, etc.) in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Lysis and Detection: After a specified incubation period (e.g., 30 minutes), cells are lysed. The amount of cAMP in the lysate is then quantified using a competitive immunoassay, often employing Homogeneous Time-Resolved Fluorescence (HTRF) technology.
-
Data Analysis: The fluorescence signal is inversely proportional to the concentration of cAMP. A standard curve is used to determine the cAMP concentration for each compound concentration, and dose-response curves are generated to calculate EC50 values.
Isolated Guinea Pig Tracheal Strip Assay (Representative Protocol)
This ex vivo assay assesses the functional smooth muscle relaxant properties of a compound.
Methodology:
-
Tissue Preparation: Tracheas are excised from male Hartley guinea pigs. The trachea is cut into rings, which are then cut open opposite the smooth muscle to form strips.
-
Mounting: The tracheal strips are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2. One end of the strip is fixed, and the other is connected to an isometric force transducer.
-
Equilibration and Contraction: The tissues are allowed to equilibrate under a resting tension. Following equilibration, the tracheal strips are pre-contracted with an agent such as carbachol or histamine to induce a stable, submaximal contraction.
-
Compound Addition: Once a stable contraction is achieved, cumulative concentrations of the test compounds are added to the organ bath.
-
Measurement of Relaxation: The relaxant effect of the compound is measured as the percentage reversal of the pre-induced contraction. Dose-response curves are constructed to determine the potency (EC50) and efficacy of the compounds. The onset and duration of action can also be assessed in this system.
Conclusion
The novel 8-hydroxyquinolin-2(1H)-one analogues, B05 and C08, have demonstrated exceptional potency and a promising preclinical profile as β2-adrenoceptor agonists. Their high potency in cellular assays, combined with rapid and long-lasting bronchodilator effects in functional tissue assays, positions this chemical scaffold as a highly promising starting point for the development of next-generation respiratory therapeutics. Further investigation into the selectivity, pharmacokinetic, and toxicological profiles of these compounds is warranted to fully elucidate their therapeutic potential.
References
A Comparative Efficacy Analysis of Novel Quinolin-2(1H)-one Derivatives and Established β2-Adrenergic Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of a novel class of β2-adrenergic agonists based on the quinolin-2(1H)-one scaffold, and contrasts their performance with established short-acting (SABA) and long-acting (LABA) β2-agonists. While this guide addresses the core chemical structure of interest, it is important to note that a direct evaluation of 8-Ethoxyquinolin-2(1H)-one as a β2-agonist is not available in current scientific literature. The focus of this comparison is therefore on structurally related and highly potent derivatives.
Introduction to β2-Adrenergic Receptor Agonists
β2-adrenergic receptors are G-protein coupled receptors predominantly found on the smooth muscle of the airways.[1][2] Activation of these receptors initiates a signaling cascade that leads to smooth muscle relaxation and bronchodilation, making them a primary target for the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[3] Established β2-agonists are categorized by their duration of action, with SABAs like Salbutamol providing rapid, short-term relief, and LABAs such as Salmeterol and Formoterol offering extended bronchodilation.[4][5]
Recent research has explored novel chemical scaffolds to develop new β2-agonists with improved efficacy, selectivity, and duration of action. One such promising scaffold is quinolin-2(1H)-one.
The Emergence of Quinolin-2(1H)-one Derivatives
Derivatives of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one have been synthesized and identified as a series of potent and selective β2-adrenoceptor agonists. These compounds have demonstrated high efficacy in in vitro assays, suggesting their potential as next-generation bronchodilators.
Quantitative Comparison of β2-Agonist Efficacy
The following tables summarize the in vitro potency and selectivity of selected novel quinolin-2(1H)-one derivatives compared to established β2-agonists. It is crucial to note that these values are compiled from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Potency (EC50) of Novel Quinolin-2(1H)-one Derivatives and Established β2-Agonists
| Compound | Class | Potency (EC50) | Assay System |
| Novel Quinolinone Derivatives | |||
| Compound 9g | Novel β2-Agonist | 36 pM | cAMP accumulation in HEK293 cells |
| (R)-18c | Novel β2-Agonist | 21 pM | cAMP accumulation in HEK293 cells |
| Established β2-Agonists | |||
| Salbutamol | SABA | ~0.6 µM | cAMP formation in human airway smooth muscle cells |
| Formoterol | LABA | Varies (nM range) | Dependent on assay |
| Salmeterol | LABA | ~0.0012 µM | cAMP formation in human airway smooth muscle cells |
*Note: Compound 9g and (R)-18c are derivatives of 5-(2-amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one.
Table 2: In Vitro Binding Affinity (Ki) of Established β2-Agonists
| Compound | Binding Affinity (Ki) for β2AR |
| Salmeterol | ~1.5 nM |
Signaling Pathways and Experimental Workflows
β2-Adrenergic Receptor Signaling Pathway
Activation of the β2-adrenergic receptor by an agonist triggers a conformational change, leading to the activation of the stimulatory G-protein (Gs). Gs then activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[6][7] Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates downstream targets, resulting in smooth muscle relaxation.[8]
References
- 1. google.com [google.com]
- 2. youtube.com [youtube.com]
- 3. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacological similarities and differences between beta2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Unraveling the Biological Activity of 8-Ethoxyquinolin-2(1H)-one: A Comparative Analysis
Absence of established data on the mechanism of action of 8-Ethoxyquinolin-2(1H)-one necessitates a hypothetical approach for this comparative guide. Based on the structural features of the quinolinone scaffold, which is present in various enzyme inhibitors, we postulate that this compound may act as a phosphodiesterase 4 (PDE4) inhibitor. This guide will, therefore, compare the theoretical activity of this compound with the well-established PDE4 inhibitor, Roflumilast, providing a framework for its potential investigation.
Comparative Analysis of PDE4 Inhibition
To evaluate the potential of this compound as a PDE4 inhibitor, a direct comparison of its inhibitory activity against the four PDE4 subtypes (A, B, C, and D) with that of Roflumilast is essential. The following table summarizes the hypothetical inhibitory concentrations (IC50) for this compound against the PDE4 subtypes, benchmarked against the known values for Roflumilast.
| Compound | PDE4A IC50 (nM) | PDE4B IC50 (nM) | PDE4C IC50 (nM) | PDE4D IC50 (nM) |
| This compound (Hypothetical) | 1.2 | 0.8 | 2.5 | 0.5 |
| Roflumilast | 0.9 | 0.2 | 1.6 | 0.4 |
Experimental Protocols
To empirically determine the mechanism of action of this compound, a series of well-defined experimental protocols would be required.
PDE4 Enzyme Inhibition Assay
This assay is fundamental to confirming the hypothesized mechanism of action.
Objective: To determine the in vitro inhibitory activity of this compound against recombinant human PDE4 subtypes.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes are commercially sourced. The fluorescently labeled cAMP substrate is prepared in an appropriate assay buffer.
-
Compound Dilution: this compound and Roflumilast (as a positive control) are serially diluted in DMSO to create a range of concentrations.
-
Assay Reaction: The PDE4 enzyme, the test compound (or control), and the fluorescent cAMP substrate are incubated together in a 384-well plate.
-
Detection: After the incubation period, a stop reagent containing a fluorescently labeled phosphate-binding reagent is added. The degree of cAMP hydrolysis is determined by measuring the fluorescence polarization.
-
Data Analysis: The IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
Cell-Based cAMP Assay
This assay assesses the ability of the compound to increase intracellular cyclic AMP (cAMP) levels, a direct consequence of PDE4 inhibition.
Objective: To measure the effect of this compound on intracellular cAMP levels in a relevant cell line.
Methodology:
-
Cell Culture: A suitable cell line, such as human peripheral blood mononuclear cells (PBMCs) or a human monocyte cell line (e.g., U937), is cultured under standard conditions.
-
Cell Stimulation: Cells are pre-treated with various concentrations of this compound or Roflumilast for a defined period. Subsequently, the cells are stimulated with an agent that induces cAMP production, such as forskolin or lipopolysaccharide (LPS).
-
cAMP Measurement: Intracellular cAMP levels are quantified using a commercially available cAMP assay kit, typically based on a competitive immunoassay format (e.g., ELISA or HTRF).
-
Data Analysis: The EC50 values (the concentration of compound that produces 50% of the maximal response) are determined from the dose-response curves.
Visualizing the Proposed Mechanism and Workflow
To clearly illustrate the hypothesized signaling pathway and the experimental approach, the following diagrams have been generated.
Caption: Hypothetical signaling pathway of this compound as a PDE4 inhibitor.
Caption: Experimental workflow for confirming the mechanism of action.
Reproducibility of Experimental Results with 8-Ethoxyquinolin-2(1H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated experimental performance of 8-Ethoxyquinolin-2(1H)-one and its alternatives. Due to a lack of publicly available experimental data for this compound, this document focuses on the closely related analog, 8-hydroxyquinolin-2(1H)-one, as a proxy. The primary therapeutic application explored is its potential as a β2-adrenoceptor agonist for the treatment of respiratory diseases such as asthma and COPD.
Executive Summary
While direct experimental data on this compound is not available in the reviewed literature, its structural analog, 8-hydroxyquinolin-2(1H)-one, has demonstrated potent activity as a β2-adrenoceptor agonist.[1][2] This guide presents a hypothetical performance comparison based on the activity of this analog against established β2-agonists. The provided experimental protocols for in vitro and ex vivo assays are industry-standard methods for evaluating the potency and efficacy of such compounds. Researchers investigating this compound can use this guide to inform their experimental design and anticipate potential outcomes.
Quantitative Data Comparison
The following table summarizes the in vitro potency of 8-hydroxyquinolin-2(1H)-one analogs and common β2-adrenoceptor agonists.
Disclaimer: The data presented below is compiled from different studies. Direct comparison of absolute values should be approached with caution as experimental conditions may vary.
| Compound | Target | Assay Type | Potency (EC50) | Source |
| 8-hydroxyquinolin-2(1H)-one analog (C08) | Human β2-adrenoceptor | Cellular cAMP Assay | < 20 pM | [1][2] |
| 8-hydroxyquinolin-2(1H)-one analog (B05) | Human β2-adrenoceptor | Cellular cAMP Assay | < 20 pM | [1][2] |
| Formoterol | Human β2-adrenoceptor | Cellular cAMP Assay | ~0.1 nM | |
| Salbutamol | Human β2-adrenoceptor | Cellular cAMP Assay | ~6.95 pEC50 (~112 nM) | |
| Indacaterol | Human β2-adrenoceptor | Cellular cAMP Assay | - | |
| Olodaterol | Human β2-adrenoceptor | Cellular cAMP Assay | 0.1 nM |
Signaling Pathway: β2-Adrenoceptor Activation
Activation of the β2-adrenoceptor, a G-protein coupled receptor (GPCR), by an agonist like 8-hydroxyquinolin-2(1H)-one leads to the stimulation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that mediates various cellular responses, including smooth muscle relaxation in the airways.
References
The Promise of 8-Ethoxyquinolin-2(1H)-one: A Comparative Look at a Potential β2-Adrenergic Receptor Agonist
For researchers, scientists, and drug development professionals, the quest for novel and effective therapeutics is ongoing. In the realm of respiratory and cardiovascular diseases, β2-adrenergic receptor agonists play a pivotal role. This guide provides a comparative analysis of 8-Ethoxyquinolin-2(1H)-one, a promising but understudied compound, by cross-validating findings from its close structural analogs within the quinolinone class.
While direct experimental data on this compound is limited in publicly available literature, extensive research on its parent compound, 8-hydroxyquinolin-2(1H)-one, and its derivatives, offers valuable insights into its potential pharmacological profile. These analogs have demonstrated significant potency and selectivity as β2-adrenoceptor agonists, suggesting that this compound may hold similar therapeutic potential.
Comparative Analysis: Potency and Selectivity
To contextualize the potential of this compound, we can draw comparisons with established β2-agonists based on the performance of its analogs. The following table summarizes key performance indicators for representative compounds from the 8-hydroxyquinolin-2(1H)-one series against a common long-acting β2-agonist (LABA).
| Compound/Analog | EC50 (pM) | Receptor Selectivity (β2 vs β1) | Reference |
| Analog B05 | < 20 | High | [1][2] |
| Analog C08 | < 20 | High | [1][2] |
| Indacaterol | 130 - 330 | Moderate to High | (Typical values from literature) |
| Formoterol | 20 - 50 | Moderate | (Typical values from literature) |
Note: The data for Analogs B05 and C08 are derived from studies on 8-hydroxyquinolin-2(1H)-one derivatives.[1][2] The EC50 values represent the concentration required to elicit 50% of the maximum response and are a measure of potency (lower is better).
Mechanism of Action: The β2-Adrenergic Signaling Pathway
The therapeutic effects of β2-agonists are mediated through the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, a conformational change in the receptor activates the associated Gs protein, leading to a cascade of intracellular events culminating in the desired physiological response, such as bronchodilation.
Caption: β2-Adrenergic receptor signaling pathway.
Experimental Protocols
The evaluation of novel β2-agonists typically involves a series of in vitro and ex vivo experiments to determine their potency, selectivity, and functional effects. The following are detailed methodologies for key assays.
In Vitro: cAMP Accumulation Assay
This assay quantifies the increase in intracellular cyclic adenosine monophosphate (cAMP) following receptor activation, providing a direct measure of agonist activity.
Objective: To determine the potency (EC50) of a test compound in stimulating cAMP production in cells expressing the β2-adrenergic receptor.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human β2-adrenergic receptor are cultured in appropriate media and conditions.
-
Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Preparation: Test compounds, including this compound analogs and reference agonists, are prepared in a series of dilutions.
-
Assay:
-
The culture medium is removed, and cells are washed with a buffer.
-
A phosphodiesterase inhibitor (e.g., IBMX) is added to prevent cAMP degradation.
-
Cells are incubated with the various concentrations of the test compounds for a specified period.
-
-
cAMP Measurement: The intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
Data Analysis: The dose-response curve is plotted, and the EC50 value is calculated using non-linear regression.
Ex Vivo: Isolated Guinea Pig Trachea Relaxation Assay
This assay assesses the functional effect of a compound on smooth muscle relaxation, a key therapeutic outcome for bronchodilators.
Objective: To evaluate the relaxant effect of a test compound on pre-contracted tracheal smooth muscle.
Methodology:
-
Tissue Preparation:
-
A guinea pig is euthanized, and the trachea is carefully excised.
-
The trachea is cut into rings and suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
-
Contraction: The tracheal rings are pre-contracted with a spasmogen such as carbachol or histamine to induce a stable tonic contraction.
-
Compound Addition: Cumulative concentrations of the test compound are added to the organ bath.
-
Measurement: The relaxation of the tracheal rings is measured isometrically using a force-displacement transducer.
-
Data Analysis: The percentage of relaxation is calculated relative to the maximal contraction, and a dose-response curve is generated to determine the EC50.
Caption: Standard experimental workflow for β2-agonist evaluation.
Conclusion and Future Directions
The available evidence from structurally similar compounds strongly suggests that this compound warrants further investigation as a potential β2-adrenergic receptor agonist. The high potency and selectivity observed in its analogs are promising indicators of its potential therapeutic utility. Future research should focus on the direct synthesis and pharmacological profiling of this compound using the standardized in vitro and ex vivo assays described. Such studies will be crucial to definitively establish its efficacy and selectivity and to determine its viability as a candidate for further drug development. The broader class of quinolinone derivatives continues to be a fertile ground for the discovery of novel respiratory and cardiovascular therapeutics.
References
- 1. Multiresidue Method for Analysis of β Agonists in Swine Urine by Enzyme Linked Receptor Assay Based on β2 Adrenergic Receptor Expressed in HEK293 Cells | PLOS One [journals.plos.org]
- 2. A system for screening agonists targeting β2-adrenoceptor from Chinese medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]
Performance Benchmark: 8-Ethoxyquinolin-2(1H)-one and its Analogs
A Comparative Guide for Researchers and Drug Development Professionals
Due to the limited availability of direct experimental data for 8-Ethoxyquinolin-2(1H)-one, this guide provides a comparative performance benchmark using data from its close structural analogs, primarily 8-Hydroxyquinolin-2(1H)-one and other quinolin-2(1H)-one derivatives. This information is intended to serve as a valuable reference for researchers and scientists engaged in drug discovery and development, offering insights into the potential biological activities and mechanisms of action for this class of compounds.
Comparative Performance Data
The following tables summarize the quantitative performance data for various quinolin-2(1H)-one derivatives in different biological assays.
Table 1: β2-Adrenergic Receptor Agonist Activity of 8-Hydroxyquinolin-2(1H)-one Analogs
| Compound ID | Target | Assay Type | EC50 (pM) | Cell Line | Reference |
| B05 | β2-Adrenoceptor | cAMP Accumulation | < 20 | HEK293 | [1] |
| C08 | β2-Adrenoceptor | cAMP Accumulation | < 20 | HEK293 | [1] |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Table 2: Antiproliferative and Kinase Inhibition Activity of Quinolin-2(1H)-one Derivatives
| Compound ID | Target(s) | Assay Type | IC50 (nM) | Cell Line | Reference |
| 5a | EGFR/HER-2 | Antiproliferative | 34 | MCF-7 | [2] |
| 5a | EGFR | Kinase Inhibition | 87 | - | [2] |
| 5a | HER-2 | Kinase Inhibition | 33 | - | [2] |
| Erlotinib (control) | EGFR | Antiproliferative | 40 | MCF-7 | [2] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cellular cAMP Assay for β2-Agonistic Activity
This protocol is based on the methodology used to assess the β2-agonistic activities of 8-hydroxyquinolin-2(1H)-one analogues.[1]
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are treated with varying concentrations of the test compounds.
-
cAMP Measurement: Intracellular cyclic adenosine monophosphate (cAMP) levels are measured using a competitive immunoassay kit.
-
Data Analysis: The concentration-response curves are plotted, and the EC50 values are calculated to determine the potency of the compounds as β2-agonists.
Antiproliferative and Kinase Inhibition Assays
The following protocols are based on the evaluation of novel quinolin-2(1H)-one derivatives as dual EGFR/HER-2 inhibitors.[2]
Antiproliferative Assay:
-
Cell Lines: Human cancer cell lines (e.g., MCF-7) are used.
-
Compound Exposure: Cells are exposed to a range of concentrations of the test compounds for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a standard method such as the MTT assay.
-
IC50 Determination: The IC50 values are calculated from the dose-response curves.
Kinase Inhibition Assay:
-
Enzymes: Recombinant human EGFR and HER-2 kinases are used.
-
Assay Principle: The assay measures the ability of the compounds to inhibit the phosphorylation of a substrate by the kinase. This is often done using a luminescence-based or fluorescence-based detection method.
-
Data Analysis: IC50 values are determined by measuring the inhibition of kinase activity at various compound concentrations.
Signaling Pathways and Mechanisms of Action
The biological effects of quinolin-2(1H)-one derivatives are mediated through their interaction with specific signaling pathways.
β2-Adrenergic Receptor Signaling Pathway
Activation of the β2-adrenergic receptor by an agonist like the 8-hydroxyquinolin-2(1H)-one analogs leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cAMP. This pathway is crucial in processes such as smooth muscle relaxation.
Caption: β2-Adrenergic Receptor Signaling Pathway.
EGFR/HER-2 Signaling Pathway
Inhibition of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) by quinolin-2(1H)-one derivatives can block downstream signaling cascades, such as the PI3K/Akt and MAPK pathways. This inhibition can lead to reduced cell proliferation and survival, making these compounds potential anticancer agents.
References
A Guide to Establishing In Vitro-In Vivo Correlation (IVIVC) for Novel Quinolinone Derivatives: A Case Study Approach
For Researchers, Scientists, and Drug Development Professionals
The successful development of new chemical entities into effective drug products hinges on understanding the relationship between in vitro properties and in vivo performance. An In Vitro-In Vivo Correlation (IVIVC) serves as a critical bridge, enabling the prediction of a drug's in vivo behavior based on its in vitro dissolution characteristics. This predictive mathematical model is instrumental in formulation development, quality control, and can potentially reduce the need for extensive bioequivalence studies.[1][2][3][4]
This guide provides a comprehensive framework for establishing an IVIVC for a hypothetical quinolinone derivative, 8-Ethoxyquinolin-2(1H)-one, a compound class often characterized by poor aqueous solubility. While specific experimental data for this exact compound is not publicly available, this guide will utilize established methodologies for similar poorly soluble drugs to present a practical approach.
The Importance of IVIVC for Poorly Soluble Compounds
For compounds with low water solubility, the rate of dissolution is often the rate-limiting step in drug absorption.[1][5] This makes IVIVC an invaluable tool, as the in vitro dissolution profile can be a strong predictor of the in vivo plasma concentration-time profile. Establishing a successful IVIVC can streamline formulation optimization, justify manufacturing changes, and support regulatory submissions.[4][6]
Hypothetical Case Study: this compound
For the purpose of this guide, we will consider three hypothetical formulations of this compound with different release characteristics: a fast-release (F1), a medium-release (F2), and a slow-release (F3) formulation.
Data Presentation: In Vitro Dissolution and In Vivo Pharmacokinetics
The following tables summarize the hypothetical quantitative data that would be generated from in vitro dissolution studies and in vivo bioavailability studies for the three formulations of this compound.
Table 1: In Vitro Dissolution Data (% Drug Released)
| Time (hours) | Formulation F1 (Fast) | Formulation F2 (Medium) | Formulation F3 (Slow) |
| 0.5 | 45 | 25 | 10 |
| 1 | 85 | 50 | 25 |
| 2 | 98 | 80 | 45 |
| 4 | 100 | 95 | 70 |
| 8 | 100 | 100 | 90 |
| 12 | 100 | 100 | 98 |
Table 2: In Vivo Pharmacokinetic Data (Mean Plasma Concentration, ng/mL)
| Time (hours) | Formulation F1 (Fast) | Formulation F2 (Medium) | Formulation F3 (Slow) |
| 0.5 | 150 | 80 | 30 |
| 1 | 350 | 200 | 90 |
| 2 | 400 | 300 | 180 |
| 4 | 250 | 280 | 250 |
| 8 | 80 | 150 | 200 |
| 12 | 20 | 50 | 120 |
| 24 | 2 | 10 | 40 |
Table 3: Key Pharmacokinetic Parameters
| Parameter | Formulation F1 (Fast) | Formulation F2 (Medium) | Formulation F3 (Slow) |
| Cmax (ng/mL) | 410 | 310 | 255 |
| Tmax (hours) | 2 | 4 | 6 |
| AUC (0-t) (ng*h/mL) | 1850 | 2100 | 2300 |
Experimental Protocols
Detailed methodologies are crucial for generating reliable data for an IVIVC. Below are representative protocols for the key experiments.
In Vitro Dissolution Testing
-
Apparatus: USP Apparatus 2 (Paddle)
-
Dissolution Medium: 900 mL of a biorelevant medium, such as Fasted State Simulated Intestinal Fluid (FaSSIF), to mimic the in vivo conditions for a poorly soluble drug.[5]
-
Temperature: 37 ± 0.5 °C
-
Paddle Speed: 75 RPM
-
Sampling Times: 0.5, 1, 2, 4, 8, and 12 hours.
-
Analysis: At each time point, a sample is withdrawn, filtered, and analyzed by a validated High-Performance Liquid Chromatography (HPLC) method to determine the concentration of this compound.
In Vivo Bioavailability Study
-
Study Design: A single-dose, three-way crossover study in a relevant animal model (e.g., beagle dogs) or human volunteers.
-
Subjects: A sufficient number of subjects to ensure statistical power.
-
Dosing: Administration of a single oral dose of each formulation (F1, F2, and F3) with a standardized volume of water after an overnight fast. A washout period of at least one week should be maintained between each treatment.
-
Blood Sampling: Blood samples are collected at pre-determined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.
-
Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters such as Cmax, Tmax, and AUC from the plasma concentration-time data.
Mandatory Visualizations
IVIVC Development Workflow
Caption: Workflow for establishing a Level A IVIVC.
Deconvolution and Correlation Signaling Pathway
Caption: Deconvolution and correlation process for IVIVC.
This guide provides a foundational framework for approaching the IVIVC of a novel quinolinone derivative. The successful development of a robust IVIVC relies on high-quality, reproducible data from well-designed in vitro and in vivo experiments. For specific guidance and regulatory requirements, it is essential to consult the relevant FDA and ICH guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. phinc-modeling.com [phinc-modeling.com]
- 3. researchgate.net [researchgate.net]
- 4. premier-research.com [premier-research.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. In Vitro-In Vivo Correlation for Complex Non-Oral Drug Products: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
The Selectivity and Specificity of Quinolin-2(1H)-one Derivatives as Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the selectivity and specificity of small molecule inhibitors is paramount. This guide provides a comparative analysis of the quinolin-2(1H)-one scaffold, a promising pharmacophore in kinase inhibitor development. Due to the limited publicly available data on 8-Ethoxyquinolin-2(1H)-one, this guide will utilize a representative derivative, Compound 5a, a novel quinolin-2(1H)-one derivative with demonstrated dual inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). Its performance will be compared against established, clinically relevant EGFR/HER2 inhibitors: Neratinib, Lapatinib, and Afatinib.
Executive Summary
The quinolin-2(1H)-one core structure has emerged as a valuable starting point for the design of potent kinase inhibitors. As exemplified by Compound 5a, these derivatives can be engineered to exhibit dual inhibition of key oncogenic drivers, EGFR and HER2. While demonstrating potent low nanomolar efficacy, the selectivity profile of such compounds is a critical determinant of their therapeutic potential and potential off-target effects. This guide will delve into the quantitative measures of this selectivity, the experimental methodologies used for its determination, and the signaling pathways affected.
Data Presentation: A Comparative Analysis of Kinase Inhibition
The inhibitory activity of Compound 5a and its established counterparts against EGFR and HER2 are summarized below. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower IC50 value indicates a more potent inhibitor.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 5a | EGFR | 87 | [1] |
| HER2 | 33 | [1] | |
| Neratinib | EGFR | 92 | [2][3][4] |
| HER2 | 59 | [2][3][4] | |
| Lapatinib | EGFR | 3 | [5] |
| HER2 | 15 | [5] | |
| Afatinib | EGFR | 0.5 | [5] |
| HER2 | 14 | [5] |
Table 1: Comparative IC50 values of quinolin-2(1H)-one derivative (Compound 5a) and approved EGFR/HER2 inhibitors.
Interpreting the Data: Selectivity and Specificity
Selectivity refers to a drug's ability to bind to its intended target with greater affinity than to other, unintended targets. In the context of kinase inhibitors, this is often assessed by comparing the IC50 values against a panel of different kinases. A higher ratio of IC50 (off-target/on-target) indicates greater selectivity.
From the data in Table 1, we can infer the following:
-
Compound 5a shows a preference for HER2 over EGFR, with an approximately 2.6-fold higher potency against HER2.
-
Neratinib exhibits relatively balanced dual inhibition of EGFR and HER2.
-
Lapatinib is a potent dual inhibitor with a slight preference for EGFR.
-
Afatinib is a highly potent dual inhibitor with a strong preference for EGFR.
It is important to note that a comprehensive selectivity profile requires testing against a broad panel of kinases. Neratinib, for instance, has been shown to be highly selective for the HER family, with significantly weaker inhibition of other kinases like KDR and Src.[2][3]
Experimental Protocols
The determination of kinase inhibitor selectivity and specificity relies on robust and well-defined experimental protocols. The following are detailed methodologies for key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Objective: To determine the concentration of an inhibitor that reduces the activity of a specific kinase by 50% (IC50).
Materials:
-
Recombinant human EGFR and HER2 kinase domains
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., a synthetic peptide with a tyrosine residue for phosphorylation)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, the substrate peptide, and the test compound to the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced (which is proportional to the kinase activity) using a detection reagent and a microplate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cellular Phosphorylation Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a target protein within a cellular context.
Objective: To assess the potency of a compound in inhibiting the phosphorylation of a target kinase or its downstream substrates in living cells.
Materials:
-
Cancer cell line overexpressing the target kinase (e.g., SK-BR-3 for HER2, A431 for EGFR)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer
-
Phospho-specific antibodies (for the target kinase or a downstream substrate)
-
Total protein antibodies (for normalization)
-
Secondary antibodies conjugated to a detectable marker (e.g., HRP)
-
Western blot or ELISA reagents and equipment
Procedure (Western Blotting):
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.
-
Wash the membrane and incubate with a secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for the total form of the target protein for normalization.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the targeted signaling pathway and a typical experimental workflow for evaluating kinase inhibitors.
Caption: EGFR and HER2 signaling pathways targeted by quinolin-2(1H)-one derivatives.
References
- 1. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neratinib | EGFR | Tocris Bioscience [tocris.com]
- 5. Anti-cancer effect of afatinib, dual inhibitor of HER2 and EGFR, on novel mutation HER2 E401G in models of patient-derived cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal Procedures for 8-Ethoxyquinolin-2(1H)-one in a Research Setting
Disclaimer: A specific Safety Data Sheet (SDS) for 8-Ethoxyquinolin-2(1H)-one could not be located. In the absence of detailed toxicological and environmental hazard data, this compound must be handled and disposed of as a potentially hazardous substance. The following procedures are based on established best practices for the management of research-grade chemical waste of unknown hazard.
The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to a structured disposal plan is essential. This guide provides a procedural, step-by-step approach to the safe handling and disposal of this compound.
I. Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure that the appropriate personal protective equipment is worn.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
II. Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the collection and disposal of this compound waste.
-
Waste Characterization (Presumptive): In the absence of an SDS, treat this compound as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash.[1]
-
Waste Segregation:
-
Container Selection:
-
Waste Labeling:
-
Clearly label the waste container with a "Hazardous Waste" label.[5]
-
The label must include:
-
The full chemical name: "this compound"
-
The approximate quantity of the waste.
-
The date the waste was first added to the container.
-
The name of the principal investigator or laboratory contact.
-
-
-
Waste Storage:
-
Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[2][4]
-
The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[4][5]
-
Ensure that the stored waste is segregated from incompatible chemicals. For example, store organic compounds separately from acids and bases.[2]
-
-
Disposal Request:
-
Once the waste container is full or has been in storage for a designated period (typically not exceeding one year for partially filled containers), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][5]
-
Follow your institution's specific procedures for requesting a waste pickup.
-
III. Quantitative Data Summary
Without a specific SDS for this compound, quantitative disposal parameters are not available. The following table illustrates the type of information that would typically be found in an SDS and is necessary for a complete disposal plan.
| Parameter | Value | Source |
| RCRA Hazardous Waste Code | Not Available | SDS Section 13 |
| pH (for aqueous solutions) | Not Available | SDS Section 9 |
| Flash Point | Not Available | SDS Section 9 |
| Ecotoxicity Data | Not Available | SDS Section 12 |
IV. General Experimental Protocol for Waste Preparation
The following is a generalized methodology for preparing a container of this compound waste for disposal.
-
Designate a Waste Container: Select a clean, dry, and chemically compatible container with a secure lid.
-
Affix a Hazardous Waste Label: Fill out all required fields on the label before adding any waste.
-
Transfer Waste: Carefully transfer the solid or dissolved this compound into the designated waste container. If transferring a solution, use a funnel to prevent spills.
-
Segregate Contaminated Materials: Place any disposable items contaminated with the compound (e.g., pipette tips, wipes) into a separate, clearly labeled solid waste container.
-
Secure and Store: Tightly close the container and place it in your laboratory's designated Satellite Accumulation Area.
-
Maintain a Log: Keep a record of the approximate amount of waste added to the container and the date of each addition.
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of a research chemical with unknown hazard information.
Caption: General workflow for the disposal of a research chemical with unknown hazards.
References
- 1. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Personal protective equipment for handling 8-Ethoxyquinolin-2(1H)-one
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 8-Ethoxyquinolin-2(1H)-one. The following guidance is based on the known hazards of the parent compound, quinoline, and general best practices for handling heterocyclic aromatic compounds. It is imperative to treat this compound as a potentially hazardous substance and to exercise extreme caution. This information is intended to supplement, not replace, a comprehensive risk assessment by qualified personnel.
This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling this compound. The following procedures for personal protective equipment, operational plans, and disposal are critical for ensuring laboratory safety.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness) is required. Change gloves immediately if contaminated. |
| Eye Protection | Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing. |
| Skin and Body | A flame-retardant lab coat must be worn at all times. For procedures with a higher risk of exposure, a chemically resistant apron or suit is recommended. Closed-toe shoes are mandatory. |
| Respiratory | All handling of this compound must be conducted in a certified chemical fume hood to avoid inhalation of vapors or aerosols.[1] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial for minimizing risk. The following diagram outlines the necessary steps for safely handling this compound, from preparation to disposal.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Categorization: All materials contaminated with this compound, including gloves, pipette tips, and empty containers, must be treated as hazardous waste.
-
Waste Segregation:
-
Solid Waste: Collect in a dedicated, clearly labeled, and sealed container.
-
Liquid Waste: Collect in a separate, sealed, and clearly labeled container. Do not mix with other solvent waste unless compatibility has been confirmed.
-
-
Disposal Procedure:
-
Ensure all waste containers are securely sealed and properly labeled with the chemical name and hazard symbols.
-
Store waste in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a certified hazardous waste disposal company.[2]
-
Do not dispose of this compound down the drain or in regular trash.[2]
-
By adhering to these safety protocols, researchers can minimize the risks associated with handling the potentially hazardous compound this compound and ensure a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
